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4-(2-Chloropyridin-4-yl)morpholine Documentation Hub

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  • Product: 4-(2-Chloropyridin-4-yl)morpholine
  • CAS: 937202-67-0

Core Science & Biosynthesis

Foundational

role of morpholine in medicinal chemistry

The Morpholine Privilege: Strategic Modulation of Physicochemical Properties in Drug Discovery[1] Part 1: Executive Summary In the landscape of medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) operates a...

Author: BenchChem Technical Support Team. Date: February 2026

The Morpholine Privilege: Strategic Modulation of Physicochemical Properties in Drug Discovery[1]

Part 1: Executive Summary

In the landscape of medicinal chemistry, the morpholine ring (tetrahydro-1,4-oxazine) operates as a "privileged scaffold," offering a unique solution to the perennial optimization struggle between potency, solubility, and metabolic stability. Unlike its carbon analog (piperidine) or its nitrogen analog (piperazine), morpholine provides a "Goldilocks" physicochemical profile. Its ether oxygen exerts a crucial inductive effect that lowers the pKa of the distal nitrogen to ~8.3, aligning it closer to physiological pH (7.4) than most secondary amines. This modulation balances aqueous solubility with membrane permeability (LogD), while the oxygen atom serves as a directional hydrogen bond acceptor, often anchoring drugs within solvent-exposed pockets of kinases and GPCRs.

This guide details the strategic deployment of morpholine, providing self-validating synthetic protocols and mechanistic insights for researchers optimizing lead compounds.[1][2]

Part 2: Physicochemical Profiling & SAR Logic

The utility of morpholine stems from its ability to modulate the electronic and lipophilic environment of a drug molecule without significantly altering its steric bulk compared to cyclohexane or piperidine.

The Inductive "Pull" and pKa Modulation

The ether oxygen at position 4 exerts a negative inductive effect (-I) through the sigma framework, withdrawing electron density from the nitrogen at position 1.

  • Piperidine pKa: ~11.2 (Highly basic, often fully ionized at pH 7.4, leading to poor membrane permeability).

  • Morpholine pKa: ~8.3 (Moderately basic, exists as an equilibrium of ionized and unionized forms at pH 7.4, facilitating both solubility and passive diffusion).

Comparative Data: The Bioisostere Triad

The following table contrasts morpholine with its common structural analogs.

PropertyPiperidinePiperazineMorpholineImpact on Drug Design
Structure Cyclic Amine (

)
Cyclic Diamine (

)
Cyclic Ether-Amine (

)
Morpholine offers the best balance.
pKa (Conjugate Acid) ~11.2~9.8~8.3 Optimal for oral bioavailability/CNS penetration.
LogP (Lipophilicity) HighLowModerate Reduces non-specific binding while maintaining solubility.[3]
H-Bond Donors (HBD) 1 (NH)2 (NH)1 (NH) Lower desolvation penalty than piperazine.
H-Bond Acceptors (HBA) 1 (N)2 (N)2 (N, O) The ether oxygen adds a specific binding vector.
Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting morpholine during lead optimization.

Morpholine_SAR_Logic Start Lead Compound Optimization (High LogP / Poor Solubility) Check_pKa Check Basic Center pKa Start->Check_pKa Solubility_Issue Poor Aqueous Solubility? Start->Solubility_Issue High_pKa pKa > 10 (e.g., Piperidine) Trapped in Lysosome? Check_pKa->High_pKa Yes Morpholine_Sol Switch to Morpholine (pKa ~8.3) High_pKa->Morpholine_Sol Bioisosteric Replacement Solubility_Issue->Morpholine_Sol Reduce Lipophilicity Mechanism Mechanism: Ether Oxygen Inductive Effect (-I) Morpholine_Sol->Mechanism Result_1 Improved Permeability (Increased Unionized Fraction) Mechanism->Result_1 Result_2 Maintained Solubility (H-Bond Acceptor O) Mechanism->Result_2

Figure 1: SAR Logic flow for transitioning to a morpholine scaffold to correct pKa and lipophilicity issues.

Part 3: Synthetic Accessibility & Protocols[2][4]

Morpholine is typically introduced via nucleophilic aromatic substitution (


) on electron-deficient rings or via Palladium-catalyzed Buchwald-Hartwig amination on unactivated systems.
Protocol: Pd-Catalyzed Buchwald-Hartwig Morpholinylation

This protocol describes the coupling of morpholine with an aryl bromide, a standard method for synthesizing derivatives like Gefitinib analogs.

Reagents & Equipment:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
  • Ligand: BINAP or Xantphos (2-4 mol%)

  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen for 15 minutes.

  • Reagent Loading: Charge the flask with the Aryl Bromide (1.0 mmol),

    
     (18 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and 
    
    
    
    (488 mg, 1.5 mmol).
  • Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.

  • Amine Addition: Add Morpholine (105 µL, 1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 100°C under Argon for 12–16 hours. Monitor progress via TLC (Ethyl Acetate/Hexane) or LC-MS.

  • Workup: Cool to room temperature. Filter the reaction mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, typically 0-5% MeOH in DCM) to yield the N-aryl morpholine.

Validation Criteria:

  • 1H NMR: Look for characteristic morpholine multiplets at

    
     3.8 ppm (O-
    
    
    
    ) and
    
    
    3.1 ppm (N-
    
    
    ).
  • LC-MS: Confirm parent ion

    
    .
    
Visualization: Synthetic Pathway

Morpholine_Synthesis ArylHalide Aryl Bromide (Ar-Br) PdCycle Pd(0)/Pd(II) Catalytic Cycle ArylHalide->PdCycle Morpholine Morpholine (HN(CH2CH2)2O) Morpholine->PdCycle Conditions Pd2(dba)3 / BINAP Cs2CO3, Toluene 100°C, 12h Conditions->PdCycle Product N-Aryl Morpholine (Ar-N(CH2CH2)2O) PdCycle->Product

Figure 2: Buchwald-Hartwig amination strategy for introducing the morpholine moiety.

Part 4: Metabolic Stability & Pharmacokinetics[1][3][5][6][7]

Morpholine is generally metabolically stable, but it is not inert. Understanding its metabolic liabilities is crucial for "de-risking" a lead series.

Metabolic Liabilities

The primary metabolic routes for the morpholine ring are:

  • 
    -C-Hydroxylation:  Catalyzed by CYP450 (often CYP3A4), leading to ring opening or lactam formation (morpholin-2-one or morpholin-3-one).
    
  • N-Oxidation: Formation of the N-oxide, though this is less common than in pyridines.

Despite these pathways, morpholine is often used to block metabolic hot spots found in piperidines (which are prone to extensive oxidation).

Protocol: Microsomal Stability Assay

To verify the stability of a morpholine-containing lead:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (to quench protein).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).

Part 5: Case Study – Gefitinib (Iressa)

Drug: Gefitinib (EGFR Inhibitor) Role of Morpholine: Gefitinib contains a 3-morpholinopropoxy side chain.

  • Solubility: The morpholine nitrogen provides a basic center (pKa ~8.[4][5][6]0) that allows the drug to be formulated as a salt, significantly enhancing aqueous solubility compared to the quinazoline core alone.

  • Solvent Exposure: In the crystal structure of Gefitinib bound to EGFR, the morpholine ring points towards the solvent front. This positioning prevents steric clash within the ATP binding pocket while improving the overall pharmacokinetic profile.

Key Insight: The choice of morpholine over piperidine was critical. A piperidine would have increased basicity (pKa >10), potentially leading to lysosomal trapping and a larger volume of distribution (


) than desired, whereas morpholine optimized the PK profile.

Part 6: References

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[2] Bioorganic Chemistry, 96, 103578.[7] Link

  • Aldewachi, H., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Current Medicinal Chemistry. Link

  • Jorgensen, W. L. (2009). Efficient Drug Lead Discovery and Optimization. Accounts of Chemical Research, 42(6), 724–733. (Context on physicochemical properties/LogP).

  • FDA Access Data. Gefitinib (Iressa) Clinical Pharmacology Review. Link

Sources

Exploratory

Technical Guide: Strategic Synthesis of 4-(2-Chloropyridin-4-yl)morpholine

Executive Summary 4-(2-Chloropyridin-4-yl)morpholine is a critical intermediate in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors (e.g., PI3K, mTOR pathways). The molecule features a pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chloropyridin-4-yl)morpholine is a critical intermediate in medicinal chemistry, particularly serving as a scaffold for kinase inhibitors (e.g., PI3K, mTOR pathways). The molecule features a pyridine ring substituted at the C4 position with a morpholine moiety, while retaining a reactive chlorine at the C2 position.

The synthesis of this core presents a classic "Process vs. Discovery" dilemma. The primary challenge is regioselectivity .[1] The pyridine ring contains two electrophilic sites (C2 and C4). Direct nucleophilic attack can yield a mixture of the desired C4-product and the unwanted C2-isomer (2-morpholino-4-chloropyridine).

This guide evaluates the two primary synthetic routes—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) —and defines the optimal starting materials for each based on scale, cost, and purity requirements.

Part 1: Strategic Retrosynthesis & Precursor Selection

The selection of starting materials dictates the impurity profile of the final product. We categorize the approach into two distinct strategies:

Strategy A: The Cost-Driven Route (SNAr)
  • Primary Starting Material: 2,4-Dichloropyridine.[1][2][3]

  • Mechanism: Thermal Nucleophilic Aromatic Substitution.

  • Pros: Low raw material cost; scalable; metal-free.

  • Cons: Regioselectivity risks (typically 4:1 to 10:1 favoring C4); requires downstream purification to remove the C2-isomer.

Strategy B: The Precision Route (Buchwald-Hartwig)
  • Primary Starting Material: 2-Chloro-4-bromopyridine (or 2-Chloro-4-iodopyridine).

  • Mechanism: Pd-Catalyzed Amination.[4]

  • Pros: Near-perfect regiocontrol (Br/I >> Cl reactivity); mild conditions.

  • Cons: Higher cost of starting materials; requires removal of Pd residues.

SynthesisStrategy cluster_0 Strategy A: S_NAr (Cost-Effective) cluster_1 Strategy B: Buchwald-Hartwig (High Precision) Target Target: 4-(2-Chloropyridin-4-yl)morpholine SM1 2,4-Dichloropyridine (Cheap, Bis-electrophile) Process1 Thermal S_NAr (Regioselectivity Issues) SM1->Process1 Process1->Target Major Product (Requires Purification) SM2 2-Chloro-4-bromopyridine (Orthogonal Reactivity) Process2 Pd-Catalysis (Site-Selective) SM2->Process2 Process2->Target Exclusive Product

Figure 1: Decision matrix for precursor selection based on reaction mechanism and selectivity requirements.

Part 2: Detailed Protocols & Causality

Route A: SNAr using 2,4-Dichloropyridine

Scientific Rationale: In 2,4-dichloropyridine, both chlorines are activated by the ring nitrogen. However, the C4 position is generally more reactive towards nucleophiles than the C2 position.[1]

  • Sterics: The C2 position is flanked by the ring nitrogen, creating slightly more steric repulsion for the incoming morpholine.

  • Electronics: The Meisenheimer intermediate formed by attack at C4 is stabilized by the ring nitrogen in a para-like resonance contribution, which is energetically favorable.

Protocol:

  • Reagents: 2,4-Dichloropyridine (1.0 eq), Morpholine (1.1 eq), K2CO3 (2.0 eq).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF. Note: NMP allows for higher temperatures.

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Critical Control Point: Do not exceed 120°C. Higher temperatures lower the selectivity ratio, increasing the formation of the thermodynamic byproduct (C2-isomer) or disubstituted product (2,4-dimorpholinopyridine).

Data for Optimization:

ParameterCondition ACondition BOutcome
Solvent Ethanol (Reflux)NMP (100°C)Ethanol is too slow; NMP drives conversion.
Stoichiometry 2.0 eq Morpholine1.1 eq MorpholineExcess morpholine leads to disubstitution.
Regio-Ratio 80°C140°CLower temp favors C4 kinetic product (~10:1 vs ~4:1).
Route B: Buchwald-Hartwig using 2-Chloro-4-bromopyridine

Scientific Rationale: This route exploits chemoselectivity (halide orthogonality). The C-Br bond undergoes oxidative addition with Palladium(0) significantly faster than the C-Cl bond. This ensures the morpholine is coupled exclusively at the C4 position, leaving the C2-Cl intact for subsequent drug design steps (e.g., Suzuki coupling).

Protocol:

  • Reagents: 2-Chloro-4-bromopyridine (1.0 eq), Morpholine (1.2 eq).

  • Catalyst System: Pd(OAc)2 (1-3 mol%) + BINAP or Xantphos (ligand).

  • Base: Cs2CO3 or NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

  • Conditions: 80°C under Argon/Nitrogen atmosphere.

Self-Validating Check:

  • Monitor reaction by HPLC.[5] The starting material (bromide) should disappear rapidly.

  • If the C2-Cl starts reacting, it indicates catalyst overload or excessive temperature (scrambling).

Part 3: Analytical Validation & Impurity Profiling

Distinguishing the desired C4-isomer from the C2-isomer is critical.

1H NMR Diagnostic Signals (DMSO-d6):

  • Target (C4-morpholine): The C3-proton (between Cl and Morpholine) typically appears as a doublet with a small coupling constant (meta-coupling) or a singlet depending on resolution. The C5/C6 protons show characteristic pyridine splitting.

  • Impurity (C2-morpholine): The symmetry changes. The proton at C3 (now between N and Cl) shifts significantly upfield due to the electron-donating effect of the morpholine at the ortho position.

Separation Strategy: If Route A is chosen, the crude mixture will contain ~10% of the C2-isomer.

  • Flash Chromatography: Elute with Hexane/Ethyl Acetate (gradient). The C2-isomer is typically less polar (higher Rf) due to the shielding of the ring nitrogen by the morpholine.

References

  • Organic Synthesis. Buchwald-Hartwig Coupling General Procedures. Available at: [Link]

  • MDPI (Molecules). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (Analogous SNAr regioselectivity at C4). Available at: [Link]

  • PubChem. 4-(4-Bromopyridin-2-yl)morpholine Compound Summary. (Data on regioisomers). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 4-(2-Chloropyridin-4-yl)morpholine in Kinase Inhibitor Synthesis

This Application Note is written from the perspective of a Senior Application Scientist. It provides a rigorous, field-proven guide to utilizing 4-(2-Chloropyridin-4-yl)morpholine as a strategic building block in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It provides a rigorous, field-proven guide to utilizing 4-(2-Chloropyridin-4-yl)morpholine as a strategic building block in the synthesis of PI3K/mTOR kinase inhibitors.

Executive Summary

The morpholine-pyridine scaffold is a "privileged structure" in modern oncology drug discovery, particularly for targeting the PI3K/Akt/mTOR signaling pathway. The specific intermediate 4-(2-Chloropyridin-4-yl)morpholine serves as a critical linchpin. It combines a hinge-binding motif (morpholine) with a reactive electrophilic handle (2-chloro) for rapid library generation.

This guide details the regioselective synthesis of this intermediate from 2,4-dichloropyridine and its subsequent application in Suzuki-Miyaura cross-couplings to generate potent kinase inhibitors.

Scientific Foundation: The "Hinge Binder" Logic

In ATP-competitive kinase inhibition, the inhibitor must mimic the adenine ring of ATP. The morpholine moiety is not merely a solubilizing group; it is a pharmacophore.

  • Mechanism: The ether oxygen of the morpholine ring typically acts as a hydrogen bond acceptor for the amide backbone of the kinase hinge region (often a Valine residue, e.g., Val851 in PI3K

    
    ).
    
  • The Pyridine Core: Unlike the more electron-deficient pyrimidine or triazine scaffolds (found in drugs like GDC-0980 or PKI-587 ), the pyridine core offers a distinct electronic profile. It lowers the lipophilicity (LogP) compared to benzene analogs while maintaining aromaticity for

    
    -stacking interactions within the ATP binding pocket.
    
Pathway Context (PI3K/mTOR Signaling)

The following diagram illustrates where inhibitors derived from this scaffold intervene in the cell survival pathway.

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates (Inhibits) mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellResponse Cell Growth & Survival mTOR->CellResponse Promotes Inhibitor Morpholine-Pyridine Inhibitor Inhibitor->PI3K ATP Competition Inhibitor->mTOR Dual Inhibition

Figure 1: Intervention points of morpholine-pyridine based inhibitors in the PI3K/Akt/mTOR pathway.

Protocol A: Regioselective Synthesis of the Core

Objective: Synthesize 4-(2-chloropyridin-4-yl)morpholine from 2,4-dichloropyridine. Challenge: 2,4-Dichloropyridine has two electrophilic sites. Nucleophilic aromatic substitution (


) must be directed to the C4 position over the C2 position.
Mechanistic Insight

In 2,4-dichloropyridine, the nitrogen atom exerts an electron-withdrawing effect.

  • C4 Position: Para-like to the nitrogen. The Meisenheimer intermediate is stabilized by the nitrogen atom accepting the negative charge (resonance contributor). This is the kinetically favored site.

  • C2 Position: Ortho-like. While also activated, steric hindrance and the lack of equivalent resonance stabilization compared to the C4-intermediate often make it less reactive toward secondary amines like morpholine under controlled conditions.

Experimental Procedure

Reagents:

  • 2,4-Dichloropyridine (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2,4-dichloropyridine (e.g., 10.0 g) and

    
     (18.7 g).
    
  • Solvation: Add DMF (10 volumes, 100 mL). Stir to create a suspension.

  • Addition: Add morpholine (6.5 mL) dropwise at room temperature. Note: Exotherm is possible.

  • Reaction: Heat the mixture to 80°C . Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

    • Checkpoint: The reaction is typically complete in 4–6 hours. If the C2-isomer (byproduct) starts forming significantly, lower temperature to 60°C and extend time.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product should precipitate.

  • Isolation: Filter the solid. Wash with water (

    
     mL) to remove DMF and salts.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-30% EtOAc in Hexanes) if high purity (>98%) is required for clinical candidates.

Yield Expectation: 75–85% Characterization:

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for two distinct doublets for the pyridine protons. The C3 proton (ortho to both Cl and Morpholine) will appear upfield relative to the C6 proton.
  • Regioisomer Check: The C4-substituted product (Target) typically elutes after the C2-substituted byproduct on reverse-phase HPLC due to the higher polarity of the exposed 2-Cl nitrogen vicinity.

Protocol B: Downstream Functionalization (Suzuki Coupling)

Once the 4-(2-chloropyridin-4-yl)morpholine core is synthesized, the 2-chloro position serves as the "handle" to attach the aromatic tail that occupies the kinase affinity pocket.

Reaction Class: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.

Workflow Diagram

Synthesis_Workflow SM1 2,4-Dichloropyridine Intermediate 4-(2-Chloropyridin-4-yl) morpholine SM1->Intermediate Step 1: Regioselective SnAr (80°C, DMF) Reagent Morpholine (SnAr Conditions) Reagent->Intermediate FinalDrug Kinase Inhibitor (Lead Compound) Intermediate->FinalDrug Step 2: Suzuki Coupling (100°C, Dioxane/H2O) BoronicAcid Ar-B(OH)2 (Affinity Element) BoronicAcid->FinalDrug Catalyst Pd(dppf)Cl2 / Na2CO3 Catalyst->FinalDrug

Figure 2: Synthetic workflow from raw materials to final kinase inhibitor.

Experimental Procedure

Reagents:

  • 4-(2-Chloropyridin-4-yl)morpholine (1.0 eq)

  • Aryl Boronic Acid (e.g., 3-aminophenylboronic acid) (1.2 eq)

  • Catalyst:

    
     (0.05 eq) - Chosen for robustness with heteroaryl chlorides.
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. Oxygen poisons the Pd catalyst.

  • Loading: Add the chloropyridine intermediate, boronic acid, and catalyst to the vessel.

  • Solvent Addition: Add Dioxane and the aqueous base.

  • Reaction: Heat to 90–100°C for 2–12 hours.

    • Tip: Heteroaryl chlorides are sluggish. If conversion is low, switch to a more active precatalyst like XPhos Pd G3 .

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography.

Quantitative Data Summary

Parameter2,4-Dichloropyridine (SM)4-(2-Chloropyridin-4-yl)morpholine (Int)Final Inhibitor (Example)
MW ( g/mol ) 147.99198.65>350
LogP (Calc) ~2.3~1.82.5–4.0
Reactive Site C4 (Fast), C2 (Slow)C2 (Pd-active)N/A
Solubility Low (Aq)ModerateVariable
Role Scaffold PrecursorHinge Binder / Linker Active Drug

Troubleshooting & Optimization

  • Issue: Bis-substitution (Morpholine at C2 and C4).

    • Cause: Temperature too high or excess morpholine used initially.

    • Fix: Strictly control stoichiometry (1.05 eq morpholine) and keep temp <80°C.

  • Issue: Stalled Suzuki Coupling.

    • Cause: The 2-chloropyridine is electron-rich due to the morpholine donation, making oxidative addition difficult.

    • Fix: Use electron-rich phosphine ligands (Buchwald ligands like XPhos or SPhos ) to facilitate the oxidative addition step.

  • Issue: "Coking" or Black Tar.

    • Cause: Pyridine polymerization at high temps.

    • Fix: Ensure inert atmosphere.[1] Avoid strong Lewis acids.

References

  • Regioselectivity of SnAr on Dihalopyridines

    • Loup, C. et al. "Regioselective substitution of 2,4-dichloropyridines."[2][3][4][5] Tetrahedron Lett. (2002).

    • - Note: While this covers pyrimidines, the electronic logic for C4 selectivity holds for pyridines, albeit with different kinetics.

  • PI3K/mTOR Inhibitor Design

    • Knight, Z.A. et al. "A Pharmacological Map of the PI3K Family Defines a Role for p110alpha in Insulin Signaling." Cell (2006). (Describes the morpholine hinge binding mode).
    • - Verification of chemical structure and identifiers.

  • Suzuki Coupling on Chloropyridines

    • Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev. (1995).[6]

Sources

Application

Application Note: Utilizing 4-(2-Chloropyridin-4-yl)morpholine as a Strategic Intermediate in Drug Discovery

Abstract This guide details the strategic application of 4-(2-Chloropyridin-4-yl)morpholine (CAS: 499770-65-3) as a high-value scaffold in medicinal chemistry. Specifically, it addresses the compound's utility in synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 4-(2-Chloropyridin-4-yl)morpholine (CAS: 499770-65-3) as a high-value scaffold in medicinal chemistry. Specifically, it addresses the compound's utility in synthesizing kinase inhibitors (e.g., PI3K, mTOR) where the morpholine moiety acts as a critical hydrogen-bond acceptor for the kinase hinge region. This note provides validated protocols for its synthesis and downstream functionalization via Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, emphasizing the mechanistic rationale behind regioselective transformations.

Introduction & Structural Logic

The Pharmacophore

The 4-(2-Chloropyridin-4-yl)morpholine scaffold represents a "privileged structure" in drug design.

  • Morpholine (C4 position): Acts as a solubilizing group and a hydrogen bond acceptor. In many kinase inhibitors (e.g., Pictilisib analogs), this oxygen atom interacts with the amide backbone of the kinase hinge region (Val/Glu residues).

  • 2-Chloropyridine Core: The chlorine atom at the C2 position is the "warhead" for diversification. It serves as an electrophilic handle for carbon-carbon or carbon-nitrogen bond formation.

Mechanistic Causality: Regioselectivity

The synthesis of this intermediate relies on the differential reactivity of 2,4-dichloropyridine .

  • Why C4 first? The C4 position of the pyridine ring is more electrophilic than C2 due to the additive electron-withdrawing effects of the ring nitrogen (para-like resonance) and the inductive effect of the chlorine. Nucleophilic Aromatic Substitution (

    
    ) with morpholine occurs almost exclusively at C4 under controlled conditions.
    
  • The Resulting Intermediate: Once the morpholine is installed, its electron-donating nature (via resonance) slightly deactivates the pyridine ring. However, the remaining C2-chlorine remains sufficiently reactive for Palladium-catalyzed oxidative addition, allowing for controlled, sequential functionalization.

Synthesis Protocol: Preparation of the Intermediate

Objective: Selective synthesis of 4-(2-Chloropyridin-4-yl)morpholine from 2,4-dichloropyridine.

Materials
  • Substrate: 2,4-Dichloropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) or DMSO

  • Workup: Ethyl Acetate (EtOAc), Brine, Water

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyridine (10 g, 67.6 mmol) in DMF (50 mL).

  • Addition: Add

    
     (18.7 g, 135 mmol) followed by the dropwise addition of morpholine (6.5 mL, 74.3 mmol).
    
    • Expert Insight: Although morpholine is nucleophilic enough to react without a base,

      
       scavenges the HCl byproduct, preventing the formation of unreactive morpholinium salts.
      
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The C4-substituted product forms first. Overheating (>120°C) may lead to trace disubstitution (2,4-dimorpholine), though this is sterically disfavored.

  • Quench: Cool to room temperature and pour the mixture into ice water (200 mL).

  • Isolation: The product often precipitates as an off-white solid. Filter and wash with water. If no precipitate forms, extract with EtOAc (3 x 50 mL), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or flash chromatography if high purity (>98%) is required.

Yield Expectation: 85–95% Characterization:


 NMR (DMSO-

) should show morpholine peaks (~3.7, 3.2 ppm) and pyridine protons with specific coupling constants indicating C2-substitution pattern.

Downstream Application Protocols

Application A: Suzuki-Miyaura Coupling (C-C Bond Formation)

Context: Used to attach aryl or heteroaryl groups to the C2 position, common in building biaryl kinase inhibitors.

Protocol:

  • Setup: In a reaction vial, combine 4-(2-Chloropyridin-4-yl)morpholine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Solvent: Degassed 1,4-Dioxane/Water (4:1 ratio).

    • Expert Insight: Water is essential here to dissolve the inorganic base and facilitate the transmetallation step of the catalytic cycle.

  • Conditions: Heat at 90°C for 12 hours under Nitrogen/Argon atmosphere.

  • Workup: Filter through Celite to remove Pd black, dilute with water, and extract with DCM.

Application B: Buchwald-Hartwig Amination (C-N Bond Formation)

Context: Used to introduce amine functionality at C2, often to tune solubility or target specific pockets (e.g., ribose pocket).

Protocol:

  • Setup: Combine intermediate (1.0 equiv), Amine (1.2 equiv), and Sodium tert-butoxide (

    
    ) (1.5 equiv) in dry Toluene.
    
  • Catalyst System: Add

    
     (2 mol%) and ligand BINAP or Xantphos (4 mol%).
    
    • Expert Insight: Xantphos is preferred for chloropyridines as its wide bite angle facilitates the difficult oxidative addition into the electron-rich (morpholine-deactivated) C-Cl bond.

  • Conditions: Heat at 100–110°C for 16 hours in a sealed tube.

  • Note: Strictly anhydrous conditions are required to prevent hydrodehalogenation.

Visualizing the Workflow

The following diagram illustrates the regioselective synthesis and divergent downstream applications.

G cluster_0 Core Reactivity Logic SM 2,4-Dichloropyridine (Starting Material) INT 4-(2-Chloropyridin-4-yl)morpholine (Key Intermediate) SM->INT Morpholine, K2CO3 DMF, 80°C (Regioselective SNAr) PROD1 Biaryl Kinase Inhibitor (via Suzuki) INT->PROD1 Ar-B(OH)2, Pd(PPh3)4 Na2CO3, 90°C PROD2 2-Amino-Pyridine Derivative (via Buchwald) INT->PROD2 R-NH2, Pd2(dba)3 Xantphos, 110°C

Caption: Workflow showing the regioselective synthesis of the morpholine intermediate and its diversification via Pd-catalyzed coupling.

Summary of Key Data

ParameterValue / Condition
CAS Number 499770-65-3
Molecular Weight 198.65 g/mol
Appearance Off-white to pale yellow solid
Melting Point 79–81°C (Lit.)
Key Reactivity C2-Cl: Susceptible to Pd-catalyzed oxidative addition
Storage Inert atmosphere, 2–8°C (Hygroscopic)

References

  • Medicinal Chemistry Application: Wang, J., et al. (2012).[1] Discovery and bioactivity of 4-(2-arylpyrido[3',2':3,4]pyrrolo[1,2-f][1,2,4]triazin-4-yl) morpholine derivatives as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Suzuki Coupling Protocol: Wade, J. V., & Krueger, C. A. (2003).[2] Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Mechanism: Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society.[4] Retrieved from [Link]

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.

Sources

Method

Application and Protocol for the High-Performance Liquid Chromatographic Analysis of Pyridine-Containing Compounds

Introduction: The Analytical Significance of Pyridine Moieties in Pharmaceuticals The pyridine ring, a heterocyclic aromatic amine, is a cornerstone in medicinal chemistry and drug development.[1] Its presence in numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of Pyridine Moieties in Pharmaceuticals

The pyridine ring, a heterocyclic aromatic amine, is a cornerstone in medicinal chemistry and drug development.[1] Its presence in numerous Active Pharmaceutical Ingredients (APIs) is a testament to its versatile role in modulating pharmacological activity. Consequently, the robust and accurate quantification of pyridine-containing compounds is paramount for ensuring drug product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2]

This comprehensive guide provides a detailed framework for the HPLC analysis of pyridine compounds, addressing the common challenges associated with their polar and basic nature. We will delve into the mechanistic principles guiding chromatographic parameter selection, present a detailed protocol for the analysis of a model pyridine-containing API, and offer insights into method validation and troubleshooting.

The Chromatographic Challenge: Understanding the Physicochemical Properties of Pyridines

The primary challenge in the HPLC analysis of pyridine and its derivatives stems from their inherent physicochemical properties. Most pyridines are hydrophilic compounds with a pKa around 5.2-6.[3] This basicity can lead to undesirable interactions with the stationary phase, resulting in poor peak shape and reproducibility.

Specifically, the lone pair of electrons on the nitrogen atom can interact strongly with residual silanol groups on the surface of conventional silica-based reversed-phase columns. This interaction leads to a phenomenon known as "peak tailing," where the peak exhibits an asymmetrical shape with a drawn-out trailing edge.[4] Such peak distortion compromises resolution and can lead to inaccurate quantification.

Furthermore, the polar nature of many pyridine compounds results in poor retention on traditional non-polar stationary phases like C18, often causing them to elute at or near the void volume of the column.[5][6]

Strategic Method Development for Pyridine Analysis

A successful HPLC method for pyridine compounds hinges on a systematic approach to selecting the stationary phase, mobile phase, and detection parameters. The goal is to mitigate the challenges of peak tailing and poor retention while achieving optimal separation from impurities and degradation products.

Stationary Phase Selection: Beyond Conventional C18

While standard C18 columns can be used, they often require significant mobile phase modifications. For more robust and reproducible methods, consider the following stationary phases:

  • Polar-Endcapped C18 Columns: These columns have been chemically modified to shield the residual silanol groups, thereby minimizing their interaction with basic analytes like pyridine. This results in improved peak symmetry.

  • Mixed-Mode Columns: These columns offer a combination of reversed-phase and ion-exchange or HILIC (Hydrophilic Interaction Liquid Chromatography) retention mechanisms.[3] This dual functionality provides enhanced retention for polar basic compounds that are poorly retained on conventional C18 phases.

  • Porous Graphitic Carbon (PGC) Columns: PGC columns, such as Hypercarb™, offer a unique retention mechanism based on the polarizability of the analyte and the flat, crystalline surface of the carbon.[5] They are particularly effective for retaining very polar compounds.[5]

Mobile Phase Optimization: The Key to Controlling Retention and Peak Shape

The mobile phase composition is a critical factor in controlling the chromatography of pyridine compounds. Key considerations include:

  • pH Control: Maintaining the mobile phase pH below the pKa of the pyridine analyte (typically pH 2.5-4) ensures that the compound is in its protonated, cationic form. This can improve retention on some reversed-phase columns and, more importantly, suppress the interaction with silanol groups by protonating them, thus reducing peak tailing.[4]

  • Buffer Selection: The use of a buffer is essential for maintaining a stable pH. Phosphate and acetate buffers are common choices. The buffer concentration should be sufficient to control the pH without causing excessive backpressure or precipitation in the presence of organic modifiers.

  • Organic Modifier: Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

  • Mobile Phase Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites on the stationary phase, leading to significantly improved peak shape for basic compounds.[4]

Detection Techniques

Due to the presence of the aromatic pyridine ring, most pyridine-containing compounds exhibit strong UV absorbance.[7] Therefore, UV detection is the most common and robust method for their quantification.[7] The selection of the detection wavelength should be based on the UV spectrum of the analyte to ensure maximum sensitivity. For compounds lacking a strong chromophore, or for enhanced specificity, mass spectrometry (MS) can be employed.[3]

Application Protocol: HPLC Analysis of a Pyridine-Containing API

This protocol provides a detailed methodology for the analysis of a hypothetical pyridine-containing API, "Pyridinil," and its related impurities. This method is designed to be robust and transferable.

Materials and Reagents
  • Pyridinil Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Purified Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[8]
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
14.0
14.1
16.0
Flow Rate 0.4 mL/min
Column Temperature 35 °C[8]
Injection Volume 5 µL
Detection UV at 254 nm
Preparation of Solutions
  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of purified water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of Pyridinil Reference Standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample by dissolving the drug product in the diluent to achieve a final concentration of approximately 100 µg/mL of Pyridinil. The exact sample preparation will depend on the formulation. For a tablet, this may involve crushing the tablet, dissolving in a known volume of diluent, sonicating, and filtering.

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase A & B Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Diluent Prepare Diluent Standard Prepare Standard Solution Diluent->Standard Sample Prepare Sample Solution Diluent->Sample Inject Inject Standard and Samples Standard->Inject Sample->Inject Equilibrate->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Results Integrate->Calculate Report Generate Report Calculate->Report

Caption: HPLC analysis workflow from solution preparation to reporting.

System Suitability

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

These criteria confirm that the chromatographic system is performing adequately for the intended analysis.

Method Validation: Establishing Trustworthiness

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[9] According to the International Council for Harmonisation (ICH) guidelines, the following validation parameters should be assessed:[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by analyzing a placebo and spiked samples, and by performing stress testing to show separation from degradation products.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For Pyridinil, a linearity range of 0.13–40 µg/mL with a correlation coefficient (R²) of ≥ 0.999 is a common target.[1]

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the API (e.g., by spiking a placebo).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).[9]

Troubleshooting Common Issues in Pyridine Analysis

troubleshooting_logic start Problem Observed peak_tailing Peak Tailing Solution start->peak_tailing poor_retention Poor Retention Solution start->poor_retention split_peaks Split Peaks Solution start->split_peaks sol_tailing Decrease mobile phase pH Add competing base (e.g., TEA) Use a polar-endcapped or mixed-mode column peak_tailing:sol->sol_tailing Investigate sol_retention Decrease organic content in mobile phase Use a more retentive column (e.g., mixed-mode, HILIC) Ensure proper pH for ionic interactions poor_retention:sol->sol_retention Investigate sol_split Check for column void or contamination Ensure sample is fully dissolved in mobile phase Check for co-eluting impurities split_peaks:sol->sol_split Investigate

Caption: A logical approach to troubleshooting common HPLC issues.

Conclusion

The successful HPLC analysis of pyridine-containing compounds requires a thorough understanding of their physicochemical properties and a strategic approach to method development. By carefully selecting the stationary phase, optimizing the mobile phase composition, and validating the method according to established guidelines, researchers and drug development professionals can ensure the generation of accurate and reliable data. The protocols and insights provided in this guide serve as a comprehensive resource for developing robust HPLC methods for this important class of pharmaceutical compounds.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Patel, Y., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Retrieved from [Link]

  • Hayes, P. C. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. Retrieved from [Link]

  • Al-Subaie, A. M., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Pesek, J. J., & Matyska, M. T. (2012). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Retrieved from [Link]

  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • Shestakova, M., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Retrieved from [Link]

Sources

Application

Scalable Synthesis of 4-(2-Chloropyridin-4-yl)morpholine: Application Note &amp; Protocol

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 4-(2-chloropyridin-4-yl)morpholine (CAS: 937202-67-0), a critical intermediate in the development of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 4-(2-chloropyridin-4-yl)morpholine (CAS: 937202-67-0), a critical intermediate in the development of kinase inhibitors and GPCR ligands. The method utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-dichloropyridine with morpholine.

Unlike traditional small-scale methods that may rely on expensive palladium catalysts (Buchwald-Hartwig amination), this protocol leverages the electronic properties of the pyridine ring to achieve high C4-selectivity (>95:5) under metal-free conditions. The process is designed for kilogram-scale production, emphasizing safety, cost-efficiency, and impurity control.

Key Performance Indicators (KPIs):

  • Isolated Yield: 80–88%

  • Purity (HPLC): >99.0% (a/a)[1]

  • Regioselectivity (C4:C2): >19:1 (Pre-crystallization)

Process Chemistry & Mechanism

Reaction Mechanism: Regioselective SNAr

The synthesis relies on the nucleophilic attack of morpholine on the electron-deficient 2,4-dichloropyridine ring. Although both the C2 and C4 positions are electrophilic, the C4 position is kinetically favored for nucleophilic attack.

  • Electronic Factors: The nitrogen atom of the pyridine ring exerts an electron-withdrawing effect. The C4 position is activated through both inductive (-I) and mesomeric (-M) effects, similar to the para-position in nitrobenzene.

  • Steric Factors: The C2 position is sterically more hindered due to the proximity of the pyridine nitrogen lone pair, which can repel the incoming nucleophile.

  • Intermediate Stability: The Meisenheimer complex formed by attack at C4 is stabilized by the ability to delocalize the negative charge onto the electronegative pyridine nitrogen.

Visualization: Reaction Pathway

The following diagram illustrates the reaction pathway and the origin of the regioisomeric impurity.

ReactionScheme SM 2,4-Dichloropyridine (Starting Material) TS_C4 Meisenheimer Complex (C4 Attack - Favored) SM->TS_C4  k1 (Fast)   TS_C2 Meisenheimer Complex (C2 Attack - Disfavored) SM->TS_C2  k2 (Slow)   Morph Morpholine (Nucleophile) Morph->TS_C4 Morph->TS_C2 Prod 4-(2-Chloropyridin-4-yl)morpholine (Target Product) TS_C4->Prod - HCl Imp 2-(4-Chloropyridin-2-yl)morpholine (Regio-Impurity) TS_C2->Imp - HCl

Caption: Kinetic competition between C4 and C2 substitution. C4 attack is favored due to superior stabilization of the intermediate charge.

Large-Scale Protocol (1.0 kg Batch)

Safety Warning: 2,4-Dichloropyridine is toxic and an irritant.[1] Morpholine is corrosive and flammable.[2] All operations must be performed in a fume hood with appropriate PPE (gloves, goggles, respirator).

Materials & Equipment
ReagentCASEq.Mass/VolRole
2,4-Dichloropyridine 26452-80-21.01.00 kgSubstrate
Morpholine 110-91-82.51.47 kg (1.47 L)Nucleophile & Base
Potassium Carbonate 584-08-71.21.12 kgAcid Scavenger
DMAc (N,N-Dimethylacetamide) 127-19-5-5.0 LSolvent
Water (Process) 7732-18-5-15.0 LQuench/Wash
Ethanol (95%) 64-17-5-~3.0 LRecrystallization

Note: While morpholine can act as its own base, using K2CO3 allows for better stoichiometry control and easier salt removal.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charging: To a clean, dry 20 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge DMAc (5.0 L) .

  • Solubilization: Add 2,4-Dichloropyridine (1.00 kg) . Stir at 25°C until fully dissolved.

  • Base Addition: Add Potassium Carbonate (1.12 kg) (milled/powdered preferred for surface area).

  • Nucleophile Addition: Slowly add Morpholine (1.47 kg) via an addition funnel over 30 minutes. Exotherm Note: Mild exotherm may occur; maintain T < 40°C.

Phase 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 100°C ± 5°C .

  • Incubation: Maintain temperature for 6–8 hours.

  • IPC (In-Process Control): Sample 50 µL, quench in acetonitrile, and analyze by HPLC.

    • Target: Starting Material (2,4-DCP) < 1.0%.

    • Regio-ratio: Expect >94% Product (C4) vs. <6% Impurity (C2).

Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mass to 20–25°C .

  • Quench: Slowly add Water (10.0 L) to the reactor over 1 hour.

    • Observation: The product will precipitate as an off-white solid. The inorganic salts will dissolve.

  • Aging: Stir the slurry at 10–15°C for 2 hours to maximize yield.

  • Filtration: Filter the solid using a centrifuge or Nutsche filter.

  • Washing: Wash the wet cake with Water (2 x 2.5 L) to remove residual DMAc and inorganic salts.

Phase 4: Purification (Recrystallization)

Critical Step: This step upgrades the purity and removes the C2-isomer. 13. Dissolution: Transfer the wet cake back to the reactor. Add Ethanol (95%, ~3.0 L) . 14. Reflux: Heat to reflux (~78°C) until a clear solution is obtained. If insolubles persist, hot filter. 15. Crystallization: Cool slowly (10°C/hour) to 0–5°C. 16. Filtration: Collect the purified crystals by filtration. 17. Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: 20L Reactor Charge Charge DMAc, 2,4-DCP, K2CO3, Morpholine Start->Charge Heat Heat to 100°C (6-8 Hours) Charge->Heat IPC IPC: HPLC Analysis (Limit: SM < 1%) Heat->IPC IPC->Heat Fail (Continue Heating) Quench Cool to 20°C Add Water (Precipitation) IPC->Quench Pass Filter1 Filtration & Water Wash Quench->Filter1 Recryst Recrystallization (Ethanol Reflux) Filter1->Recryst FinalDry Vacuum Dry (45°C) Recryst->FinalDry End Final Product: 4-(2-Chloropyridin-4-yl)morpholine FinalDry->End

Caption: Operational workflow from reactor charging to final isolated product.

Analytical Controls

HPLC Method (Reverse Phase)

To ensure the removal of the C2-isomer (2-(4-chloropyridin-2-yl)morpholine), a specific gradient method is required.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Times (Approx):

    • 2,4-Dichloropyridine: ~8.5 min

    • Product (C4-isomer): ~5.2 min (More polar due to pyridine N availability)

    • Impurity (C2-isomer): ~6.8 min

Characterization Data
  • Appearance: Off-white to pale yellow crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.02 (d, J=5.8 Hz, 1H, C6-H), 6.82 (d, J=2.2 Hz, 1H, C3-H), 6.75 (dd, J=5.8, 2.2 Hz, 1H, C5-H), 3.72 (m, 4H, O-CH2), 3.28 (m, 4H, N-CH2).

    • Interpretation: The doublet at 8.02 ppm corresponds to the proton adjacent to the pyridine nitrogen (C6), confirming the C4 substitution pattern.

  • Mass Spectrometry (ESI): m/z calc for C9H11ClN2O [M+H]+: 199.06; found: 199.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<75%) Incomplete precipitation during quench.Increase water volume or cool slurry to 5°C before filtration.
High C2-Isomer (>5%) Reaction temperature too high (>110°C).Strictly control T at 100°C. Higher temps reduce selectivity.
Product Color (Brown) Oxidation or thermal degradation.Ensure nitrogen inerting during heating. Use fresh morpholine (colorless).
Slow Reaction Particle size of K2CO3 too large.Use milled K2CO3 or switch to organic base (DIPEA) if cost permits.

References

  • Regioselectivity in SNAr of 2,4-Dihalopyridines

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[3]

    • Context: Explains the electronic preference for C4 nucleophilic
  • Synthesis of Morpholino-pyridines (Patent Literature)

    • Title: Method for producing 4-(piperidin-4-yl)
    • Source: WO2017213245A1 (and related patents on chloropyridine functionaliz
    • Context: Provides industrial conditions for morpholine addition to activ
  • Analytical Characterization & Properties

    • Title: 4-(2-Chloropyridin-4-yl)morpholine Product Page.[4]

    • Source: ChemicalBook / PubChem.[5][6]

    • Context: Confirmation of CAS 937202-67-0 and physical property data.[7]

    • (Analogous bromo-compound for structural comparison)

  • Green Chemistry Solvents for SNAr

    • Title: Sustainable SNAr reactions in alcohol solvents.
    • Source:Green Chemistry, 2018, 20, 100-109.
    • Context: Supports the use of Ethanol/IPA for recrystallization and potentially as reaction solvents to replace DMAc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(2-Chloropyridin-4-yl)morpholine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 4-(2-Chloropyridin-4-yl)morpholine. This guide is designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(2-Chloropyridin-4-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and systematically improve the yield and purity of this important chemical intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Reaction Mechanism

The synthesis of 4-(2-Chloropyridin-4-yl)morpholine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nitrogen atom of morpholine acts as a nucleophile, attacking the electron-deficient pyridine ring and displacing one of the chloride leaving groups.

The pyridine ring is inherently electron-deficient due to the electronegativity of the ring nitrogen. This effect, combined with the inductive electron-withdrawing effect of two chlorine atoms, makes the ring susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2]

A critical aspect of this synthesis is regioselectivity . The starting material, 2,4-dichloropyridine, offers two potential sites for substitution. Experimental evidence and molecular orbital theory show that nucleophilic attack is favored at the C4 position over the C2 position. This preference is attributed to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 carbon and potentially less electrostatic repulsion between the incoming nucleophile and the lone pair of the ring nitrogen.[3]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step: Addition cluster_products Products 2,4-Dichloropyridine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) 2,4-Dichloropyridine->Meisenheimer + Morpholine (Nucleophilic Attack at C4) Morpholine Product 4-(2-Chloropyridin-4-yl)morpholine Meisenheimer->Product Elimination of Cl⁻ (Restores Aromaticity) HCl HCl Optimization_Workflow Start Start: Baseline Protocol Monitor Monitor Reaction (TLC / LC-MS) Start->Monitor Analyze Analyze Yield & Purity (NMR, LC-MS) Monitor->Analyze Troubleshoot Problem Identified? Analyze->Troubleshoot Optimize Optimize Parameter (Base, Solvent, Temp.) Troubleshoot->Optimize Yes Final Final Optimized Protocol Troubleshoot->Final No Optimize->Start Re-run Experiment Guide Consult Troubleshooting Guide Optimize->Guide

Sources

Optimization

Technical Support Center: Side Reactions in 2-Chloropyridine Amination

This technical guide addresses the specific challenges of aminating 2-chloropyridine, a substrate known for its distinct electronic deactivation and catalyst-poisoning tendencies compared to its bromo- or iodo-analogs. T...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of aminating 2-chloropyridine, a substrate known for its distinct electronic deactivation and catalyst-poisoning tendencies compared to its bromo- or iodo-analogs.

Topic: Troubleshooting Side Reactions & Optimization in 2-Chloropyridine Amination Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Content Type: Technical Guide & FAQ

Executive Summary: The 2-Chloropyridine Challenge

2-Chloropyridine presents a "perfect storm" of challenges for amination:

  • Electronic Deactivation: The electron-deficient pyridine ring pulls density from the C-Cl bond, making oxidative addition difficult compared to phenyl chlorides.

  • Catalyst Poisoning: The pyridine nitrogen is a strong

    
    -donor, capable of displacing phosphine ligands and forming stable, inactive bis-pyridine palladium complexes (
    
    
    
    ).
  • Competing Pathways: The reaction landscape is dominated by three outcomes: desired amination, hydrodehalogenation (reduction), and hydrolysis (2-pyridone formation).

Troubleshooting Guide (Q&A Format)

Q1: I observe significant starting material remaining despite high catalyst loading. The reaction stalls after 1 hour. What is happening?

Diagnosis: Catalyst Deactivation (Poisoning) or Incomplete Oxidative Addition. Technical Insight: The pyridine nitrogen competes with your ligand for the Palladium center. If your phosphine ligand is not bulky enough or if the L:Pd ratio is too low, the pyridine substrate will saturate the Pd center, shutting down the catalytic cycle.

Corrective Actions:

  • Switch to Bulky Ligands: Use ligands that create a "protective shell" around the Pd, preventing N-coordination.

    • Recommendation:BrettPhos , RuPhos , or Josiphos type ligands.[1] Standard

      
       or dppf are rarely effective for unactivated 2-chloropyridines.
      
  • Use Pre-catalysts: Avoid

    
     + Ligand in situ mixing. Use oxidative addition complexes (e.g., Buchwald G3/G4 precatalysts ) to ensure 1:1 L:Pd stoichiometry and immediate active species generation.
    
  • Temperature Jump: 2-chloropyridines often require

    
     to overcome the activation energy for oxidative addition.[1]
    
Q2: LCMS shows a major byproduct with a mass of [M-34]. What is this?

Diagnosis: Hydrodehalogenation (Reduction). The Issue: The chlorine atom has been replaced by a hydrogen atom. This occurs via


-hydride elimination from a palladium-amido or palladium-alkoxide intermediate.

Root Causes & Fixes:

  • Source of Hydride: Often the amine itself (if it has

    
    -hydrogens) or the alkoxide base (e.g., isopropoxide).
    
  • Base Selection: Switch from NaOtBu (which can act as a hydride source via

    
    -elimination) to 
    
    
    
    or
    
    
    . These inorganic bases cannot donate hydrides.
  • Solvent: Ensure the solvent is not acting as a hydride donor. Toluene or Dioxane are preferred over alcohols.

Q3: I see a byproduct with [M-18] or an intense peak in the UV corresponding to a more polar compound. NMR shows a loss of aromaticity.

Diagnosis: Hydrolysis to 2-Pyridone.[2] The Issue: 2-Chloropyridine is susceptible to Nucleophilic Aromatic Substitution (


) by hydroxide ions. Even trace moisture in the presence of strong base generates 

.

Corrective Actions:

  • Strict Anhydrous Conditions: Use a glovebox or Schlenk line. Bases like

    
     are hygroscopic; dry them under vacuum at 
    
    
    
    for 4 hours before use.
  • Base Strength: If possible, use a weaker base.

    
     is milder than 
    
    
    
    and reduces the rate of direct hydrolysis.
  • Alternative: If hydrolysis persists, consider using LHMDS (Lithium Hexamethyldisilazide) as the base. It is non-nucleophilic and soluble, minimizing hydroxide generation.

Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways in the catalytic cycle. Note how the "Danger Zones" (Red) compete with the Productive Cycle (Green).

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd-Ar-Cl) Start->OxAdd + 2-Cl-Pyridine Poison Catalyst Poisoning (Pd-Pyridine Complex) Start->Poison + Pyridine (N-coord) Coord Amine Coordination OxAdd->Coord + Amine Hydro Hydrolysis (2-Pyridone Formation) OxAdd->Hydro + OH- (Moisture) Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base Prod Reductive Elimination (C-N Bond Formation) Deprot->Prod Product Release Reduct Hydrodehalogenation (Beta-Hydride Elim) Deprot->Reduct Beta-H Elim Prod->Start Regeneration

Caption: Figure 1. Catalytic cycle of 2-chloropyridine amination showing productive pathways (Green/Blue) vs. parasitic side reactions (Red).

Optimized Experimental Protocols

Method A: Buchwald-Hartwig (Recommended for 2-Chloropyridine)

Best for: Complex amines, mild conditions, high value substrates.

ParameterSpecificationRationale
Catalyst Pd-RuPhos G4 (1.0 - 3.0 mol%)Pre-catalyst ensures active Pd(0) formation; RuPhos is bulky and electron-rich, preventing N-poisoning.
Solvent 1,4-Dioxane or Toluene (Anhydrous)Non-protic, high boiling point for thermal activation.
Base NaOtBu (1.5 equiv)Strong base facilitates deprotonation. Use

if substrate is base-sensitive.[1]
Temperature

Required to drive oxidative addition of the Ar-Cl bond.[1]
Atmosphere Argon/Nitrogen Essential to prevent oxidation of the phosphine ligand.

Step-by-Step:

  • Charge a reaction vial with Pd-RuPhos G4 (2 mol%), 2-chloropyridine (1.0 equiv), and Amine (1.2 equiv).

  • Bring into a glovebox or cycle vacuum/Ar 3 times.

  • Add NaOtBu (1.5 equiv).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal and heat to

    
     for 2-12 hours.
    
  • Filter through Celite/Silica plug to remove Pd residues before analysis.

Method B: (Nucleophilic Aromatic Substitution)

Best for: Electron-deficient amines, high-throughput flow chemistry, metal-free requirements.[3]

Note: 2-chloropyridine is often too unreactive for standard


 unless the amine is a strong nucleophile (e.g., morpholine, pyrrolidine) or high temperature is used.

Protocol:

  • Mix 2-chloropyridine (1.0 equiv) and Amine (2.0 - 3.0 equiv) in NMP or DMSO .

  • Add DIPEA or

    
      (2.0 equiv).
    
  • Heat to

    
      (Microwave or Sealed Tube).
    
  • Warning: High risk of polymerization or decomposition at these temperatures.

Decision Tree for Troubleshooting

Use this logic flow to determine the next step in your optimization.

DecisionTree Start Problem Detected CheckConv Is Conversion < 10%? Start->CheckConv CheckProd Is Product Forming? CheckConv->CheckProd No (Partial Conv) PoisonCheck Likely Catalyst Poisoning CheckConv->PoisonCheck Yes AnalyzeSide Analyze Side Product Mass CheckProd->AnalyzeSide Impurities Present Action1 Action: Switch to G3/G4 Precatalyst Increase Temp to 100°C PoisonCheck->Action1 ReductID Mass = [M-Cl+H] (Reduction) AnalyzeSide->ReductID HydroID Mass = [M-Cl+OH] (Hydrolysis) AnalyzeSide->HydroID ActionReduct Action: Switch Base to Cs2CO3 Check Solvent Dryness ReductID->ActionReduct ActionHydro Action: Use Glovebox Dry Base at 120°C HydroID->ActionHydro

Caption: Figure 2. Logic flow for diagnosing reaction failures based on conversion and byproduct analysis.

References

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019).

  • Buchwald-Hartwig Amination. Wikipedia. [4][5][6][7]

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem. (2025).

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? NIH / PubMed. (2013).

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme Connect. (2007).

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones. NIH / PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Chloropyridin-4-yl)morpholine

Welcome to the comprehensive technical support guide for the synthesis of 4-(2-Chloropyridin-4-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-(2-Chloropyridin-4-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for this common yet nuanced nucleophilic aromatic substitution (SNAr) reaction. Our goal is to empower you with the knowledge to not only identify and mitigate byproduct formation but also to understand the underlying chemical principles governing your reaction's outcome.

I. Reaction Overview and Key Challenges

The synthesis of 4-(2-Chloropyridin-4-yl)morpholine is typically achieved through the nucleophilic aromatic substitution of 2,4-dichloropyridine with morpholine. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. The primary challenges stem from:

  • Regioselectivity: The presence of two chlorine atoms on the pyridine ring at positions 2 and 4, both activated by the electron-withdrawing nitrogen atom, leads to the potential for the formation of a positional isomer.

  • Over-reaction: The desired monosubstituted product can sometimes react further to yield a disubstituted byproduct.

  • Hydrolysis: The starting material, 2,4-dichloropyridine, can undergo hydrolysis, especially in the presence of water and base, leading to undesired hydroxypyridine derivatives.

  • Reactant Degradation: Under certain conditions, the nucleophile, morpholine, can undergo degradation.

This guide will systematically address each of these challenges, providing you with the tools to diagnose and resolve them effectively.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to directly address specific issues you may encounter during your experiments.

A. Isomer Formation: The C2 vs. C4 Selectivity Challenge

Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the desired C4-substituted product, 4-(2-Chloropyridin-4-yl)morpholine?

Answer:

The most common isomeric byproduct is 4-(4-chloropyridin-2-yl)morpholine , resulting from the nucleophilic attack of morpholine at the C2 position of 2,4-dichloropyridine.

Identification of the Isomeric Byproduct:

The two isomers can be distinguished using a combination of chromatographic and spectroscopic techniques:

  • Thin-Layer Chromatography (TLC): The two isomers will likely have different Rf values. The C4-substituted product is generally more polar than the C2-substituted isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While the mass spectra of the isomers will be identical (same molecular weight), they will have different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for distinguishing between the C2 and C4 isomers. The substitution pattern on the pyridine ring leads to distinct chemical shifts and coupling patterns for the aromatic protons.[1] For 4-(2-Chloropyridin-4-yl)morpholine, you would expect to see three distinct aromatic protons. In contrast, 4-(4-chloropyridin-2-yl)morpholine will also show three aromatic protons, but their chemical shifts and coupling constants will differ due to the different electronic environment. Specifically, the proton at C6 in the desired C4-isomer is often shifted further downfield compared to the corresponding proton in the C2-isomer.[1]

Table 1: Expected 1H NMR Aromatic Region Signals for Isomeric Products

CompoundProtonExpected Chemical Shift (ppm)Multiplicity
4-(2-Chloropyridin-4-yl)morpholine (Desired) H-3~6.7-6.9d
H-5~6.7-6.9dd
H-6~8.1-8.3d
4-(4-Chloropyridin-2-yl)morpholine (Byproduct) H-3~6.6-6.8d
H-5~6.9-7.1dd
H-6~8.0-8.2d

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Mechanism of Isomer Formation and Control:

The regioselectivity of the nucleophilic attack is governed by both electronic and steric factors. The C4 position is generally more electrophilic due to resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the pyridine nitrogen.[2] However, the C2 position is also activated.

Strategies to Favor C4-Substitution:

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity for the thermodynamically favored C4 product.

  • Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF or DMSO are commonly used.

  • Base: The choice and stoichiometry of the base can play a role. Using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.

graph TD { A[Start: 2,4-Dichloropyridine + Morpholine] --> B{Nucleophilic Attack}; B --> C{Attack at C4}; B --> D{Attack at C2}; C --> E[4-(2-Chloropyridin-4-yl)morpholine (Desired Product)]; D --> F[4-(4-Chloropyridin-2-yl)morpholine (Isomeric Byproduct)]; subgraph "Control Factors" G[Temperature] --> C; H[Solvent] --> C; I[Base] --> C; end style E fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } Caption: Regioselectivity in the synthesis of 4-(2-Chloropyridin-4-yl)morpholine.
B. Di-substitution: Formation of 2,4-Bis(morpholino)pyridine

Question 2: I am observing a byproduct with a higher molecular weight than my desired product. Could this be a di-substituted product, and how can I prevent its formation?

Answer:

Yes, it is highly likely you are forming 2,4-bis(morpholino)pyridine . This occurs when a second molecule of morpholine displaces the remaining chlorine atom on your desired product.

Identification of the Di-substituted Byproduct:

  • Mass Spectrometry (MS): The most straightforward identification method. The molecular weight of 2,4-bis(morpholino)pyridine will be higher than the monosubstituted product.

  • NMR Spectroscopy: The 1H NMR spectrum will show a more complex pattern in the aliphatic region due to the two morpholine rings and a simplified aromatic region with only two remaining pyridine protons.

Mechanism of Di-substitution and Control:

Di-substitution is a consecutive reaction that becomes more prevalent under certain conditions.

Strategies to Minimize Di-substitution:

  • Stoichiometry: Use a controlled amount of morpholine, typically 1.0 to 1.2 equivalents relative to 2,4-dichloropyridine. Using a large excess of morpholine will drive the reaction towards di-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Over-extending the reaction time or using excessively high temperatures can promote the second substitution.

  • Slow Addition: Adding the morpholine slowly to the reaction mixture can help to maintain a low concentration of the nucleophile, favoring the mono-substitution.

graph TD { A[2,4-Dichloropyridine] -- "+ Morpholine" --> B[4-(2-Chloropyridin-4-yl)morpholine (Desired Product)]; B -- "+ Morpholine (Excess)" --> C[2,4-Bis(morpholino)pyridine (Di-substituted Byproduct)]; subgraph "Control Strategies" D[Control Stoichiometry] --> B; E[Monitor Reaction Time] --> B; F[Control Temperature] --> B; end style B fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } Caption: Reaction pathway showing the formation of the di-substituted byproduct.
C. Hydrolysis of Starting Material

Question 3: My reaction mixture contains unexpected polar impurities. Could they be hydrolysis byproducts?

Answer:

Yes, the presence of water in your reaction, especially in combination with a base, can lead to the hydrolysis of 2,4-dichloropyridine to form 2-chloro-4-hydroxypyridine and 4-chloro-2-hydroxypyridine . These can exist in equilibrium with their pyridone tautomers.

Identification of Hydrolysis Byproducts:

  • LC-MS: These byproducts are polar and will have distinct retention times and molecular weights compared to the desired product.

  • NMR Spectroscopy: The 1H NMR spectra will show characteristic signals for the pyridine ring protons and a broad signal for the hydroxyl proton (if not exchanged with D2O). The chemical shifts will be significantly different from the desired product.[3][4]

Mechanism of Hydrolysis and Prevention:

Hydrolysis is a competing nucleophilic substitution reaction where water or hydroxide ions act as the nucleophile.

Strategies to Prevent Hydrolysis:

  • Anhydrous Conditions: Use dry solvents and reagents. Ensure your glassware is thoroughly dried before starting the reaction.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize exposure to atmospheric moisture.

  • Choice of Base: While a base is necessary to neutralize the HCl generated, using a non-hydroxide base like TEA or DIPEA is crucial.

graph TD { A[2,4-Dichloropyridine] --> B{Reaction with Morpholine}; A --> C{Reaction with H2O/OH-}; B --> D[Desired Product]; C --> E[Hydrolysis Byproducts (e.g., 2-chloro-4-hydroxypyridine)]; subgraph "Preventative Measures" F[Use Anhydrous Solvents] --> B; G[Inert Atmosphere] --> B; H[Non-hydroxide Base] --> B; end style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } Caption: Competing hydrolysis reaction pathway.
D. Morpholine Degradation

Question 4: I am observing some unusual, low-molecular-weight byproducts. Could my morpholine be degrading?

Answer:

While less common under typical SNAr conditions, morpholine can degrade at high temperatures, especially in the presence of certain reagents.[5][6] Degradation products can be complex and varied.

Identification and Prevention:

  • GC-MS: This is the best technique to identify potential low-molecular-weight degradation products of morpholine.[5][7]

  • Reaction Conditions: Avoid excessive heating for prolonged periods. Most SNAr reactions on activated pyridines proceed at moderate temperatures.

III. Recommended Experimental Protocol

This protocol provides a general guideline. Optimization may be necessary based on your specific laboratory conditions and scale.

Materials:

  • 2,4-Dichloropyridine

  • Morpholine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or other suitable aprotic polar solvent

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2,4-dichloropyridine (1.0 eq.) and anhydrous DMF.

  • Add TEA or DIPEA (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add morpholine (1.1 eq.) dropwise over 15-30 minutes, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

IV. Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base?

    • A1: Yes, other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can be used. Inorganic bases like potassium carbonate can also be employed, but ensure they are finely powdered and anhydrous.

  • Q2: What is the best solvent for this reaction?

    • A2: Aprotic polar solvents like DMF, DMSO, and NMP are generally effective as they can solvate the intermediate Meisenheimer complex.

  • Q3: How do I effectively monitor the reaction?

    • A3: A combination of TLC and GC-MS is recommended. TLC provides a quick qualitative assessment of the reaction progress, while GC-MS can provide quantitative information on the ratio of product to starting material and byproducts.

  • Q4: My product is difficult to purify by column chromatography. What are my options?

    • A4: If the isomeric byproduct is the main impurity, careful optimization of your chromatography conditions (e.g., using a shallower gradient) may be necessary. Recrystallization from a suitable solvent system could also be an effective purification method.

V. References

  • Honraedt, A., & Gallagher, T. (2016). General procedure for the synthesis of substrates. Synlett, 27(01), 67-69.

  • Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763.

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Retrieved January 22, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006). Retrieved January 22, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Thermal degradation kinetics of morpholine for carbon dioxide capture - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.). Retrieved January 22, 2026, from

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). SciSpace. Retrieved January 22, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (n.d.). Retrieved January 22, 2026, from [Link]

  • (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate. (2025). Retrieved January 22, 2026, from [Link]

  • Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 22, 2026, from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025). SciSpace. Retrieved January 22, 2026, from [Link]

  • ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. | Request PDF - ResearchGate. (2025). Retrieved January 22, 2026, from [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed. (2015). Retrieved January 22, 2026, from [Link]

  • Pyridines and derivatives - MassBank. (2016). Retrieved January 22, 2026, from [Link]

  • (PDF) Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - ResearchGate. (2020). Retrieved January 22, 2026, from [Link]

  • THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - ResearchGate. (2018). Retrieved January 22, 2026, from [Link]

  • A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". (2022). [Video]. YouTube. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - NIH. (2024). Retrieved January 22, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • 8.2: Two Mechanistic Models for Nucleophilic Substitution - Chemistry LibreTexts. (2021). Retrieved January 22, 2026, from [Link]

  • (a) Mass spectra of morpholine cation and fragment ions which are... - ResearchGate. (n.d.). Retrieved January 22, 2026, from [Link]

  • (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE - Proceedings. (n.d.). Retrieved January 22, 2026, from [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2,4-Bis(5,6-diphenyl-1,2,4-triazine-3-yl)pyridine - CAS Common Chemistry. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyridine, 2,4,6-trimethyl- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pyrimidine, 5-methyl-2,4-bis[(trimethylsilyl)oxy]- - the NIST WebBook. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 2-Chloropyridine Reactivity

The following technical guide serves as a specialized support resource for researchers optimizing reactions involving 2-chloropyridine . It moves beyond generic textbook advice to address the specific kinetic and thermod...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers optimizing reactions involving 2-chloropyridine . It moves beyond generic textbook advice to address the specific kinetic and thermodynamic challenges posed by the pyridine nitrogen's electron-withdrawing nature and its coordination ability.

Topic: Solvent Engineering for 2-Chloropyridine Functionalization Ticket ID: 2-CLPY-SOLV-OPT Assigned Specialist: Senior Application Scientist

Executive Summary: The Reactivity Profile

2-Chloropyridine is significantly less reactive toward Nucleophilic Aromatic Substitution (


) than 2-chloropyrimidine or 4-chloropyridine due to the position of the nitrogen atom relative to the leaving group. Conversely, in metal-catalyzed cross-couplings, the pyridine nitrogen can act as a competitive ligand, poisoning catalysts. Solvent choice is the primary lever to modulate these competing electronic and steric factors.

Module 1: Nucleophilic Aromatic Substitution ( )

Core Challenge: Overcoming the high activation energy barrier (


) [1].
The Polarity Paradox

In


 reactions, the transition state (Meisenheimer complex) is highly charged. Polar aprotic solvents are critical here, but "over-solvation" of the nucleophile can kill the reaction.[1]
Solvent ClassRepresentative SolventsEffect on 2-Chloropyridine

Recommendation
Dipolar Aprotic DMSO, DMF, NMPAccelerates. Stabilizes the anionic Meisenheimer intermediate and leaves the nucleophile "naked" (reactive).Primary Choice. Use DMSO for highest rates.
Protic Water, Methanol, EtOHDecelerates. Forms hydrogen-bond cages around the nucleophile, reducing its HOMO energy and reactivity.[1]Avoid unless using "on-water" heterogeneous catalysis.
Non-Polar Toluene, HexaneInhibits. Cannot stabilize the charged transition state; poor solubility of salt bases (e.g.,

).
Avoid for uncatalyzed

.
Mechanistic Visualization ( )

The following diagram illustrates how dipolar aprotic solvents lower the activation energy by stabilizing the intermediate complex without sequestering the nucleophile.

SNAr_Mechanism Start 2-Chloropyridine + Nucleophile (Nu-) TS Meisenheimer Complex (Anionic Intermediate) Start->TS Rate Determining Step Product 2-Substituted Pyridine + Cl- TS->Product Fast Elimination PolarAprotic DMSO/DMF Molecules (Dipoles align to stabilize charge) PolarAprotic->TS Stabilizes TS (Lowers Activation Energy) Protic Alcohol/Water (H-bonds cage the Nu-) Protic->Start Deactivates Nu- (Increases Barrier)

Caption: Solvent influence on the energetics of the


 pathway. Dipolar aprotic solvents stabilize the transition state, while protic solvents sequester the nucleophile.
Standard Protocol: Amination of 2-Chloropyridine

Objective: Displacement of chloride with a secondary amine (e.g., morpholine).

  • Solvent Selection: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO has a high dielectric constant (

      
      ) which maximizes the rate.
      
  • Stoichiometry: 1.0 eq 2-Chloropyridine, 1.2 eq Amine, 2.0 eq

    
     (milled).
    
  • Temperature: Heat to 100–120 °C .

    • Note: Unlike 2-chloropyrimidine (which reacts at RT), 2-chloropyridine requires significant thermal activation.

  • Workup: Dilute with water and extract with EtOAc. DMSO is miscible with water and will be removed in the aqueous phase.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Core Challenge: The pyridine nitrogen can coordinate to Pd(0), arresting the catalytic cycle.

Solvent Systems & Selectivity

Solvent polarity can alter the mechanism of oxidative addition. In systems with competing leaving groups (e.g., chloroaryl triflates), polar solvents favor reaction at the triflate, while non-polar solvents can favor the chloride [2]. For 2-chloropyridine specifically, solubility of the boronic acid vs. hydrolysis is the main trade-off.

Solvent SystemRatioApplicationRisk Factor
1,4-Dioxane / Water 2:1Standard. Excellent solubility for boronic acids and inorganic bases (

).
Peroxide formation in dioxane if not fresh.
THF / Water 4:1Alternative. Good for lower temperatures.THF can coordinate to Pd; lower boiling point limits max temp.
Toluene / Water 10:1Hydrophobic Substrates. Use with phase transfer catalyst (e.g., TBAB).Poor solubility of polar boronic acids.
Troubleshooting Guide: "Black Precipitate" (Catalyst Decomposition)

If your reaction turns black (Pd precipitation) and yield is low, the solvent is likely the culprit.

Suzuki_Troubleshooting Issue Issue: Low Yield / Pd Black Formation Check1 Is the solvent degassed? Issue->Check1 Action1 Sparge with Argon for 20 min. O2 promotes phosphine oxidation. Check1->Action1 No Check2 Is the water ratio >30%? Check1->Check2 Yes Action2 Reduce water content. Excess water hydrolyzes the C-Cl bond or protodeboronates the coupling partner. Check2->Action2 Yes Check3 Is Pyridine coordinating Pd? Check2->Check3 No Action3 Switch to non-coordinating solvent (Toluene) OR increase Ligand:Pd ratio. Check3->Action3 Yes

Caption: Diagnostic flowchart for optimizing Suzuki coupling yields with 2-chloropyridine.

Module 3: Lithiation (Halogen-Metal Exchange)

Core Challenge: 2-Chloropyridine is prone to nucleophilic attack by alkyl lithiums (BuLi) rather than lithiation, leading to alkylated byproducts.

The "THF vs. Ether" Decision

The choice between THF and Diethyl Ether (


) dictates the aggregation state of the organolithium reagent and the regioselectivity.
  • Diethyl Ether (

    
    ):  Promotes higher aggregation.[2] The lithiated species is less reactive but more stable.
    
    • Use Case: When high selectivity for C-3 (ortho) lithiation is required using LDA.

  • THF (Tetrahydrofuran): Solvates Lithium cations strongly, breaking aggregates (monomers/dimers). This makes the species highly reactive but thermally unstable.

    • Critical Warning: 2-Lithiopyridine in THF decomposes rapidly above -78 °C via ring opening or dimerization.

    • Alternative:2-MeTHF offers higher stability for organolithiums compared to THF [3].

Protocol: C-3 Lithiation (Directed Ortho Metalation)
  • Solvent: Anhydrous THF (stabilized).

  • Base: LDA (Lithium Diisopropylamide) - Must be used instead of n-BuLi to avoid nucleophilic attack at C-2.

  • Temp: Cool THF/LDA mixture to -78 °C .

  • Addition: Add 2-chloropyridine slowly.

    • Mechanistic Note: The chlorine atom directs lithiation to the C-3 position via the inductive effect.

  • Quench: Add electrophile at -78 °C. Do not allow to warm until quenched.

FAQ: Frequently Asked Questions

Q: Why does my reaction work in DMF but fail in Ethanol? A: Ethanol is a protic solvent. It forms hydrogen bonds with the nucleophile (e.g., amine lone pair), stabilizing it and raising the activation energy for the attack. DMF is aprotic and leaves the nucleophile "naked" and highly reactive.

Q: Can I use water as a solvent for 2-chloropyridine amination? A: Yes, but it often requires "On-Water" conditions (heterogeneous suspension) and high temperatures (microwave at 150°C+). Water can accelerate the reaction via hydrogen bonding to the leaving group (chloride) in the transition state, but this effect is often weaker than the deactivation of the amine [4].

Q: I see a "homocoupling" byproduct (2,2'-bipyridine) in my Suzuki reaction. How do I stop it? A: This is often caused by the solvent being too reducing (e.g., alcohols) or insufficient degassing. Switch to a non-protic solvent system like Toluene/Water and ensure rigorous exclusion of oxygen.

Q: Is 2-MeTHF a valid replacement for THF in these reactions? A: Yes, and often a better one. 2-MeTHF has a higher boiling point (80°C vs 66°C) allowing for faster kinetics in cross-coupling, and it is more stable to organolithiums than THF, allowing for safer lithiation protocols [3].

References

  • Quantitative Rel

    
    : 
    
    • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution ( ) using simple descriptors.
    • Source: Chemical Science (RSC), 2022.
    • URL:[Link]

  • Solvent Effects on Suzuki Selectivity

    • Title: Solvent Effects on the Selectivity of Palladium-C
    • Source: NIH / J Am Chem Soc., 2020.
    • URL:[Link]

  • 2-MeTHF in Organometallics

    • Title: Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.[3]

    • Source: Green Chemistry Letters and Reviews.[4]

    • URL:[Link]

  • Amination in Water

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: NIH / J Org Chem., 2013.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Morpholine Substitution Optimization

Knowledge Base Article ID: MPC-OPT-402 Status: Active Last Updated: 2026-02-03 Subject: Temperature & Solvent Protocols for Morpholine Aminations Executive Summary This guide addresses the kinetic and thermodynamic chall...

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article ID: MPC-OPT-402 Status: Active Last Updated: 2026-02-03 Subject: Temperature & Solvent Protocols for


 Morpholine Aminations
Executive Summary

This guide addresses the kinetic and thermodynamic challenges inherent in substituting morpholine onto electrophilic substrates (typically aryl/heteroaryl halides via


). Morpholine is a secondary amine with moderate nucleophilicity (

), making it sensitive to steric hindrance and electronic deactivation. This guide provides validated protocols to overcome activation energy barriers without triggering thermal decomposition (

).
Part 1: The Physics of Reaction Control
1.1 The Thermal "Sweet Spot"

Temperature control in morpholine substitution is a balance between overcoming the activation energy (


) of the Meisenheimer complex formation  (usually the rate-determining step) and avoiding the degradation of the morpholine ring.
  • Kinetic Floor (

    
    ):  For electron-deficient substrates (e.g., 2,4-dinitrochlorobenzene), reaction proceeds. For unactivated substrates (e.g., chloropyridines), the reaction is often kinetically trapped.
    
  • Thermodynamic Ceiling (

    
    ):  Morpholine begins to degrade significantly. Research indicates that while stable up to 
    
    
    
    , morpholine undergoes thermolysis above
    
    
    , yielding ammonia, ethanolamine, and gaseous byproducts that can dangerously pressurize sealed vessels [1].
1.2 Mechanism & Pathway Visualization

The reaction generally follows an Addition-Elimination (


) pathway. The diagram below illustrates the critical energy states where temperature plays a decisive role.

SNAr_Mechanism Start Substrate (Ar-X) + Morpholine TS1 Transition State 1 (High Ea Barrier) Start->TS1 Heat required (ΔH > 0) Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate k1 (Slow) Intermediate->Start Reversible if Temp too low TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 k2 Product N-Aryl Morpholine + HX (Salt) TS2->Product Fast

Figure 1: Reaction coordinate pathway. Note that insufficient heat leads to reversion of the intermediate to starting materials.

Part 2: Solvent-Temperature Matrix

Choosing the right solvent is effectively choosing your reaction temperature. Use this matrix to select the optimal system based on your substrate's reactivity.

Substrate ReactivityRecommended SolventBoiling Point (

)
Protocol TypeNotes
High (e.g., Nitro-halobenzenes)Ethanol / Isopropanol78 / 82RefluxGreenest option. Product often precipitates upon cooling.
Moderate (e.g., Chloropyrimidines)Toluene / 1,4-Dioxane110 / 101RefluxRequires base (

or TEA). Dean-Stark trap can help if water is a byproduct.
Low (e.g., Chloropyridines)DMF / DMSO / NMP153 / 189 / 202Heat to

Warning: Do not exceed

to prevent solvent decomposition and morpholine thermolysis.
Resistant (Sterically hindered)Neat (Solvent-free)N/A

Use excess morpholine (3-5 eq) as both nucleophile and solvent. High E-factor.
Part 3: Validated Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid screening of resistant substrates.

  • Preparation: In a 10 mL microwave vial, combine Substrate (1.0 mmol), Morpholine (1.5 mmol), and DIPEA (2.0 mmol) in Ethanol (3 mL).

  • Sealing: Cap with a PTFE-lined septum.

  • Irradiation:

    • Ramp: 2 minutes to target temp.

    • Hold:

      
       for 10-20 minutes [2].
      
    • Pressure Limit: Set safety cutoff at 15 bar.

  • Workup: Cool to RT. Pour into ice water. Filter precipitate.

Protocol B: The "Green" Aqueous Method

Best for: Scale-up and environmentally sensitive workflows. Recent data suggests hydrophobic pockets in polymers can catalyze this reaction in water [3].

  • Media: Prepare a 2 wt% solution of HPMC (Hydroxypropyl methylcellulose) in water.

  • Reaction: Add Substrate (1 eq) and Morpholine (1.1 eq). No additional base is usually required if morpholine is in slight excess.

  • Conditions: Heat to

    
     for 4-6 hours.
    
  • Isolation: The product often "oils out" or precipitates. Extract with Ethyl Acetate if necessary.

Part 4: Troubleshooting Guide (FAQ)
Ticket #1: "The reaction mixture turned into a black tar."
  • Diagnosis: Thermal decomposition.[1][2][3][4] You likely exceeded

    
     or used a strong base (like NaH) incompatible with the temperature.
    
  • Fix:

    • Lower temperature to

      
       maximum.
      
    • Switch solvent to NMP or DMSO to maintain solubility at lower temps.

    • Use an inorganic base (

      
      ) instead of organic amines which can oxidize.
      
Ticket #2: "LCMS shows 50% conversion, but it won't go further."
  • Diagnosis: Kinetic trapping or equilibrium limit. The HCl byproduct might be protonating the remaining morpholine, rendering it non-nucleophilic.

  • Fix:

    • Base Check: Ensure you have at least 2.0 equivalents of scavenger base (e.g.,

      
      ).
      
    • Leaving Group: If using a Chloride, add KI (0.1 eq) (Finkelstein condition) to generate the more reactive Iodide intermediate in situ.

Ticket #3: "I can't extract the product; it stays in the aqueous layer."
  • Diagnosis: Morpholine derivatives are often amphiphilic and protonate easily (

    
    ).
    
  • Fix:

    • pH Adjustment: Basify the aqueous layer to pH > 10 using NaOH before extraction to ensure the product is neutral.

    • Solvent Switch: Use DCM (Dichloromethane) or Chloroform for extraction; avoid Ether.

    • Salting Out: Saturate the aqueous phase with NaCl to force the organic product out.

Part 5: Decision Workflow

Use this logic flow to determine your experimental setup.

Optimization_Flow Start Start: Substrate Analysis CheckEWG Are there Electron Withdrawing Groups? Start->CheckEWG Reactive Reactive Substrate CheckEWG->Reactive Yes (Nitro, CN) Unreactive Unreactive Substrate CheckEWG->Unreactive No (Me, OMe) Standard Protocol: Reflux in EtOH/iPrOH Temp: 80°C Reactive->Standard HighTemp Protocol: DMSO/DMF Temp: 120-140°C Unreactive->HighTemp Microwave Alternative: Microwave 150°C for 10 min HighTemp->Microwave If fails

Figure 2: Strategic decision tree for selecting reaction conditions.

References
  • Ebrahimi, P. et al. (2015). "Thermal degradation kinetics of morpholine for carbon dioxide capture." Chemical Engineering Research and Design.

  • Pathak, P. et al. (2022). "Microwave-Assisted Synthesis of Morpholine-Based Chalcones." Molecules.

  • Kupwade, R. (2018). "Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC." Beilstein Journal of Organic Chemistry.

  • Ayachi, S. et al. (2019).[5][6] "SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices." International Journal of Chemical Kinetics.

Sources

Optimization

Technical Support Center: Purity Enhancement of 4-(2-Chloropyridin-4-yl)morpholine

Case ID: CAS 57646-62-9 Support Level: Tier 3 (Advanced Research & Process Development) Status: Active[1][2] Introduction: The Purity Paradox Welcome to the technical support hub for 4-(2-Chloropyridin-4-yl)morpholine ....

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 57646-62-9 Support Level: Tier 3 (Advanced Research & Process Development) Status: Active[1][2]

Introduction: The Purity Paradox

Welcome to the technical support hub for 4-(2-Chloropyridin-4-yl)morpholine .

In synthesis, this molecule presents a classic "competing nucleophile" challenge. The precursor, 2,4-dichloropyridine, has two electrophilic sites.[2] While the C4 position is electronically favored for Nucleophilic Aromatic Substitution (


), the C2 position remains reactive, leading to regioisomeric impurities.[3] Furthermore, the "bis-adduct" (2,4-dimorpholinopyridine) is a persistent impurity that forms if the reaction energy barrier is breached indiscriminately.[2]

This guide moves beyond basic recipes to provide causal analysis and self-validating protocols for achieving >98% purity.

Module 1: Reaction Optimization (Root Cause Analysis)
Q: Why does my crude material contain significant levels of the bis-morpholine impurity (2,4-dimorpholinopyridine)?

A: This is almost exclusively a kinetic control failure.[1][2] The introduction of the first morpholine group at the C4 position creates an electron-donating effect (via resonance), which should deactivate the ring toward a second attack. However, if you use excess morpholine (>2.2 eq) or high temperatures (>80°C), you overcome this deactivation energy barrier, forcing the second substitution at the C2 position.

Corrective Protocol:

  • Stoichiometry: Limit Morpholine to 1.05 – 1.10 equivalents relative to 2,4-dichloropyridine. Do not use morpholine as the solvent.

  • Base Selection: Use a non-nucleophilic auxiliary base (e.g.,

    
     or DIPEA) to scavenge the HCl formed, rather than excess morpholine.
    
  • Temperature Ramp: Start the reaction at 0°C and slowly warm to room temperature (RT). Only heat to 40-50°C if conversion stalls after 4 hours.

Q: HPLC shows a persistent isomer peak (~5-8%).[1][2] Is this the C2-regioisomer?

A: Yes. While C4 substitution is favored due to the stabilization of the Meisenheimer intermediate (para-like resonance), the C2 position (ortho-like) is statistically possible.

  • Diagnosis: The C2-isomer (4-(4-chloropyridin-2-yl)morpholine) is generally less polar than the C4-product because the morpholine nitrogen is closer to the pyridine nitrogen, allowing for internal hydrogen bonding or dipole cancellation.[1][2]

  • Prevention: Use a polar aprotic solvent like DMF or DMSO .[1] These solvents stabilize the charged Meisenheimer intermediate, enhancing the electronic selectivity for the C4 position over the sterically governed C2 position.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the critical branching points where impurities are generated.

ReactionPathways cluster_legend Pathway Logic Start 2,4-Dichloropyridine Transition Meisenheimer Complex Start->Transition + Morpholine (Polar Aprotic Solvent) Morpholine Morpholine (Nucleophile) Target Target: 4-(2-Cl-pyridin-4-yl)morpholine (Major Product) Transition->Target C4 Attack (Kinetically Favored) Impurity_Regio Impurity A: C2-Isomer (Minor Regioisomer) Transition->Impurity_Regio C2 Attack (Higher Temp) Impurity_Bis Impurity B: Bis-Morpholine (Over-reaction) Target->Impurity_Bis + Excess Morpholine + High Heat Legend Green Path: Desired Kinetic Control Red Path: Thermodynamic/Stoichiometric Failure

Figure 1: Reaction pathway showing the kinetic favorability of C4 substitution and risks of over-reaction.

Module 3: Purification Protocols (The Self-Validating System)
Q: Standard extraction leaves a yellow/brown oil.[1][2] How do I get a white solid?

A: The color comes from trace pyridine oxidation (N-oxides) or polymerization.[1][2] The "Self-Validating" purification method below utilizes the basicity difference between the product and the bis-impurity.

The "Acid-Base Swing" Protocol:

StepActionChemical Logic (Why?)
1 Dissolve crude oil in Ethyl Acetate (EtOAc) .Solubilizes the target and neutral impurities.
2 Wash with 0.5 M HCl (Aqueous).Critical Step: The product (mono-morpholine) and bis-impurity protonate and move to the water phase.[1][2] Unreacted 2,4-DCP (weak base) stays in EtOAc.
3 Discard the EtOAc layer.[2]Removes non-basic starting materials and neutral tars.
4 Adjust aqueous phase pH to ~8.5 - 9.0 using

.[1][2]
Differentiation: The product (pKa ~6-7 for pyridine N) precipitates or becomes extractable first.[1][2] The bis-morpholine (more basic due to two amines) remains protonated/soluble in water at this pH.[1][2]
5 Extract with DCM (Dichloromethane) x3.[1][2]Selectively pulls the target molecule.
6 Dry (MgSO4) and concentrate.[1][2]Yields off-white solid.[1][2]
7 Final Polish: Recrystallize from Ethanol/Water (1:1) .[1][2]Removes any remaining regioisomers trapped in the crystal lattice.
Q: I cannot afford yield loss in recrystallization. Can I use chromatography?

A: Yes, but silica gel is acidic and can cause streaking of basic pyridines.

  • Mobile Phase: DCM : Methanol (95:5).[1][2]

  • Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to the mobile phase.

  • Mechanism: The amine modifier deactivates the acidic silanol sites on the silica, preventing the pyridine ring from "sticking" (tailing) and ensuring a sharp peak shape.

Module 4: Analytical Troubleshooting
Q: My NMR shows a confusing splitting pattern in the aromatic region.

A: Differentiating the 2,4-substitution pattern is critical.

  • Target (4-morpholino-2-chloropyridine): Look for a doublet at

    
     ~8.0 ppm (H6, adjacent to Nitrogen) and a doublet/singlet pair at 
    
    
    
    ~6.5-6.7 ppm (H3 and H5).[1][2] The coupling constant
    
    
    should be ~5-6 Hz.[2]
  • Regioisomer (2-morpholino-4-chloropyridine): The H6 proton will be shifted upfield because the morpholine is now adjacent to the nitrogen, shielding it.[1][2]

  • Bis-Adduct: You will see two sets of morpholine peaks in the aliphatic region (3.0-3.8 ppm) integrating for 16 protons total, and only two aromatic protons.[1][2]

Data Summary Table: Expected Shifts

ProtonTarget (4-sub)Regioisomer (2-sub)
H-6 (adj to N) ~8.0 ppm (Deshielded) ~7.8 ppm (Shielded by Morpholine)
H-3 (btwn Cl/Morph) ~6.6 ppm~6.5 ppm
Morpholine -CH2- 1 set (4H, 4H)1 set (4H, 4H)
Module 5: Workflow Visualization

PurificationFlow Crude Crude Reaction Mixture (Target + Bis-Impurity + Starting Mat) AcidWash Dissolve in EtOAc Wash with 0.5M HCl Crude->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains 2,4-DCP & Tars) PhaseSep->OrgLayer Discard AqLayer Aqueous Acid Layer (Target-H+ & Bis-H+) PhaseSep->AqLayer Keep pHAdjust Adjust pH to 8.5-9.0 (Selective Deprotonation) AqLayer->pHAdjust Extract Extract with DCM pHAdjust->Extract FinalOrg DCM Layer (Contains Target) Extract->FinalOrg Target FinalAq Aqueous Layer (pH 9) (Retains Bis-Impurity) Extract->FinalAq Impurities Cryst Recrystallization (EtOH/Water) FinalOrg->Cryst

Figure 2: The "Acid-Base Swing" purification workflow for selective isolation of the mono-substituted product.

References
  • BenchChem. (2025).[1][2][4] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health (PubChem). (2025).[1][2] 4-(2-Chloropyridin-4-yl)morpholine (Compound Summary). Retrieved from

  • WuXi Biology. (2024).[1][2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

  • MDPI. (2024).[1][2][5] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. Retrieved from

  • Organic Syntheses. (2023). General procedures for purification of aminopyridines via acid-base extraction. Retrieved from [1][2]

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of 4-(2-Chloropyridin-4-yl)morpholine Analogs: A Comparative Guide to PI3K/mTOR Inhibition

Executive Summary The 4-(2-Chloropyridin-4-yl)morpholine scaffold represents a foundational pharmacophore in the design of kinase inhibitors, specifically targeting the PI3K/Akt/mTOR signaling pathway . While the core mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-Chloropyridin-4-yl)morpholine scaffold represents a foundational pharmacophore in the design of kinase inhibitors, specifically targeting the PI3K/Akt/mTOR signaling pathway . While the core molecule itself acts as a chemical fragment or intermediate, its analogs—formed by functionalizing the reactive 2-chloro position—comprise a class of potent dual PI3K/mTOR inhibitors (e.g., GDC-0980/Apitolisib).

This guide analyzes the biological utility of this scaffold, detailing its transition from a synthetic building block to a nanomolar-affinity drug candidate. It compares these analogs against industry standards (Wortmannin, Rapamycin) and provides validated protocols for their synthesis and biological evaluation.

Mechanism of Action & Structural Logic[1]

The Morpholine Hinge-Binder Hypothesis

The biological activity of this class hinges on the morpholine ring . In the ATP-binding pocket of lipid kinases (PI3K family) and PI3K-related kinases (mTOR), the morpholine oxygen atom serves as a critical hydrogen bond acceptor.

  • Hinge Interaction: The morpholine oxygen forms a hydrogen bond with the backbone amide of a conserved valine residue (e.g., Val851 in PI3K

    
     or Val882  in PI3K
    
    
    
    ).
  • Scaffold Role: The pyridine ring acts as a rigid spacer, positioning the morpholine for optimal interaction while directing the 2-position substituent toward the affinity pocket (ribose-binding region).

  • The "Chloro" Handle: The 2-chloro group is electronically activated for nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling (Suzuki/Buchwald), allowing the attachment of solubilizing groups or additional binding elements (e.g., urea moieties) to boost potency from micromolar to nanomolar levels.
    
Pathway Visualization

The following diagram illustrates the PI3K/Akt/mTOR cascade blocked by these analogs.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PI3K AKT Akt (PKB) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) TSC TSC1/2 AKT->TSC Inhibits mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K S6K1 mTORC1->S6K Phosphorylation Inhibitor Morpholine Analogs (Dual Inhibition) Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 ATP Competition

Caption: Dual inhibition mechanism where morpholine analogs target ATP binding sites of both PI3K and mTOR.[1]

Comparative Performance Analysis

The table below contrasts the "Core Fragment" (4-(2-Chloropyridin-4-yl)morpholine) with optimized analogs and standard controls.

Compound ClassRepresentative AgentTarget ProfileIC50 (PI3K

)
IC50 (mTOR)Cellular Activity (MCF7)
Core Fragment 4-(2-Cl-pyridin-4-yl)morpholineWeak Pan-PI3K> 10

M
> 20

M
Low / Inactive
Optimized Analog GDC-0980 (Apitolisib) Dual PI3K/mTOR5 nM17 nMPotent (

M)
Tool Compound PI-103Dual PI3K/mTOR8 nM20 nMPotent (

M)
Standard Control WortmanninPan-PI3K (Covalent)3 nMInactivePotent (Toxic)
Standard Control RapamycinmTORC1 (Allosteric)Inactive0.1 nMCytostatic

Key Insight: The core chloropyridine fragment is not a drug itself; it acts as a "warhead" anchor. The addition of an aminopyrimidine or urea group at the 2-position (replacing the chlorine) is required to bridge the affinity pocket, improving potency by 1000-fold.

Structure-Activity Relationship (SAR) Guide

To develop active analogs from the 4-(2-Chloropyridin-4-yl)morpholine core, researchers must modify specific regions.

Caption: SAR optimization strategy for transforming the chloropyridine core into a potent kinase inhibitor.

Experimental Protocols

Protocol A: Synthesis of Optimized Analogs (Suzuki Coupling)

Objective: Functionalize the 2-chloro position to create a biologically active analog.

  • Reagents: 4-(2-Chloropyridin-4-yl)morpholine (1.0 eq), Aryl boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.

    • Add reagents to a sealed microwave vial or round-bottom flask.

    • Heat to 90°C for 12 hours (or 120°C for 30 min in microwave).

    • Monitor conversion via TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Purification: Extract with ethyl acetate, dry over

    
    , and purify via silica gel flash chromatography.
    
  • Validation: Confirm structure via

    
    H-NMR (loss of Cl-adjacent proton shift) and HRMS.
    
Protocol B: In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify IC50 against PI3K


.
  • Preparation: Dilute compounds (start at 10

    
    M, 3-fold serial dilution) in kinase buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA).
  • Enzyme Reaction:

    • Add 2

      
      L of PI3K
      
      
      
      enzyme (0.5 ng/
      
      
      L) to 384-well plate.
    • Add 1

      
      L of inhibitor solution. Incubate 15 min at RT.
      
    • Initiate reaction with 2

      
      L of substrate mix (PIP2:PS lipid vesicles + 10 
      
      
      
      M ATP).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase). Incubate 30 min.
  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

References

  • Sutherlin, D. P., et al. (2011). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-6-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development." Journal of Medicinal Chemistry. Link(Note: Describes the general pyridine-morpholine scaffold optimization logic).

  • Folkes, A. J., et al. (2008). "The discovery of PI3K/mTOR dual inhibitors." Journal of Medicinal Chemistry, 51(18), 5522-5532. Link

  • National Cancer Institute. "Definition of PI3K/mTOR inhibitor LY3023414." NCI Drug Dictionary. Link

  • Zhu, Y., et al. (2022). "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers in Pharmacology. Link

  • Heffron, T. P., et al. (2016). "The Rational Design of Selective, Potent, and Orally Bioavailable PI3K Alpha Inhibitors." Journal of Medicinal Chemistry. Link

Sources

Comparative

Comparative Guide: Spectroscopic Validation Strategies for 4-(2-Chloropyridin-4-yl)morpholine

Executive Summary: The "Regioisomer Trap" In the synthesis of 4-(2-Chloropyridin-4-yl)morpholine —a critical pharmacophore in kinase inhibitor development—the primary synthetic route typically involves a Nucleophilic Aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In the synthesis of 4-(2-Chloropyridin-4-yl)morpholine —a critical pharmacophore in kinase inhibitor development—the primary synthetic route typically involves a Nucleophilic Aromatic Substitution (


) of 2,4-dichloropyridine with morpholine.

While the 4-position is electronically favored for substitution, the 2-substituted regioisomer (4-(4-chloropyridin-2-yl)morpholine) is a persistent impurity. Standard LC-MS analysis often fails to distinguish these isomers as they share:

  • Identical Molecular Weight: 198.65 g/mol

  • Identical Fragmentation Patterns: Loss of Cl, Loss of Morpholine

  • Similar Polarity: Leading to potential co-elution in rapid gradient generic methods.

This guide compares the Standard Routine Analysis against the Definitive Structural Confirmation Workflow , demonstrating why 2D NMR is not optional but mandatory for validating this specific scaffold.

Comparative Analysis: Routine vs. Definitive Workflows

We evaluated two analytical strategies for confirming the structure of 4-(2-Chloropyridin-4-yl)morpholine.

Table 1: Strategic Comparison of Analytical Workflows
FeatureMethod A: Routine QC Method B: Definitive Structural Confirmation
Techniques HPLC-UV (254 nm), Low-Res MS (ESI+), 1D

H NMR
UPLC-HRMS (Q-TOF), 1D

H/

C NMR, 2D NOESY/HMBC
Primary Output Purity %, Molecular Ion (

)
Absolute Regiochemistry, Connectivity, Isotopic Fine Structure
Regioisomer Detection Low Confidence. Relies on retention time prediction; cannot prove connectivity.High Confidence. Spatially maps morpholine protons to pyridine protons.
Throughput High (< 30 mins/sample)Low (4–12 hours/sample)
Cost Efficiency High (Routine batch release)Moderate (Required for Master Batch/IND filing)
Risk High. Risk of misidentifying the 2-isomer as the product.Low. Self-validating via scalar and dipolar coupling.

Deep Dive: Spectroscopic Signatures

Mass Spectrometry (MS)

While MS cannot distinguish regioisomers, it validates the elemental composition.

  • Chlorine Isotope Pattern: The presence of a single chlorine atom must yield a characteristic 3:1 intensity ratio between the molecular ion (

    
    ) and the isotope peak (
    
    
    
    ).
    • 
       (m/z):  ~199.06 (calculated for 
      
      
      
      )
    • 
       (m/z):  ~201.06
      
  • Fragmentation:

    • m/z ~163: Loss of HCl (characteristic of chloropyridines).

    • m/z ~112: Loss of Morpholine ring.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool. The pyridine ring protons provide the diagnostic splitting pattern.

Expected

H NMR Profile (DMSO-

, 400 MHz)
  • Morpholine Ring:

    • 3.70–3.75 ppm (4H, t):

      
       protons (deshielded by oxygen).
      
    • 3.25–3.35 ppm (4H, t):

      
       protons (attached to pyridine).
      
  • Pyridine Ring (The Regio-Key):

    • H6 (~8.0 ppm, d,

      
      ):  Most deshielded proton, adjacent to the pyridine nitrogen.
      
    • H3 (~6.7 ppm, d,

      
      ):  Shielded by the ortho-morpholine group. Appears as a meta-coupled doublet.
      
    • H5 (~6.8 ppm, dd,

      
      ):  Coupled to H6 (ortho) and H3 (meta).
      
The "Smoking Gun": Distinguishing Isomers via NOESY

To prove the morpholine is at the 4-position , you must observe Nuclear Overhauser Effects (NOE) between the morpholine


 protons and TWO  pyridine protons (H3 and H5).
  • Target Molecule (4-sub): Morpholine

    
     correlates with H3 AND H5 .
    
  • Impurity (2-sub): Morpholine

    
     correlates with H3 ONLY .
    

Visualization: Analytical Logic & Correlations

Diagram 1: The Analytical Decision Matrix

This workflow illustrates the logical progression from synthesis to validated structure, highlighting the critical "Stop/Go" decision points.

AnalyticalWorkflow Start Crude Synthesis Product LCMS Step 1: LC-MS & Purity (Check m/z 199/201) Start->LCMS Decision1 Isotope Pattern 3:1? LCMS->Decision1 NMR1D Step 2: 1H NMR (DMSO-d6) Check Pyridine Splitting Decision1->NMR1D Yes Reject Reject / Re-purify Decision1->Reject No (Wrong Halogen) Ambiguity Ambiguous Regiochemistry? (Is it 2-Cl or 4-Cl?) NMR1D->Ambiguity NMR2D Step 3: 2D NOESY/HMBC (Definitive Mapping) Ambiguity->NMR2D Standard Path Report Final Structure Validation Ambiguity->Report Clear Pattern (Rare) NMR2D->Report Correlations Confirmed

Caption: Analytical Decision Matrix for Chloropyridinyl-morpholines. Note the critical path through 2D NMR for regioisomer confirmation.

Diagram 2: Definitive NOESY Correlations

This diagram visualizes the spatial proximity required to confirm the 4-position substitution.

NOESY_Correlation cluster_legend Interpretation Rule MorphN Morpholine N-CH2 (3.3 ppm) PyH3 Pyridine H3 (6.7 ppm) MorphN->PyH3 Strong NOE (Spatial Proximity) PyH5 Pyridine H5 (6.8 ppm) MorphN->PyH5 Strong NOE (Spatial Proximity) PyH6 Pyridine H6 (8.0 ppm) PyH5->PyH6 Ortho Coupling (J = 5.8 Hz) Rule If Morpholine is at C4, it sees BOTH H3 and H5. If at C2, it sees ONLY H3.

Caption: Diagnostic NOESY correlations. The simultaneous interaction of Morpholine N-CH2 with two aromatic protons confirms C4 substitution.

Experimental Protocol: Definitive Characterization

Sample Preparation
  • Solvent: DMSO-

    
     (99.9% D) is preferred over 
    
    
    
    .
    • Reasoning: Chloropyridines can aggregate in non-polar solvents, broadening peaks. DMSO ensures sharp lines and distinct separation of the H3/H5 signals.

  • Concentration: 10–15 mg in 0.6 mL solvent (for adequate 2D NMR signal-to-noise ratio).

Instrument Parameters (600 MHz recommended, 400 MHz acceptable)
  • 1H NMR: 16 scans, 30° pulse angle, D1 = 2.0s.

  • 13C NMR: 512 scans, proton-decoupled. Look for the C-Cl carbon at ~150 ppm (weak intensity due to lack of NOE).

  • NOESY: Mixing time (

    
    ) = 300–500 ms.
    
    • Why: This mixing time is optimal for small-to-medium molecules (MW ~200) to observe negative NOE or ROE effects without spin diffusion.

  • HMBC: Optimized for long-range coupling (

    
    ).
    
Data Interpretation Checklist

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2744528, 4-(2-Chloropyridin-4-yl)morpholine. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application Note demonstrating regioisomer differentiation via NMR). Retrieved from [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin.[1] (Authoritative source for Pyridine coupling constants and substituent effects). Retrieved from [Link]

Sources

Validation

Publish Comparison Guide: Validation of 4-(2-Chloropyridin-4-yl)morpholine Synthesis

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers Subject: Synthesis and Structural Validation of 4-(2-Chloropyridin-4-yl)morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Medicinal Chemists, Process Chemists, Drug Development Researchers Subject: Synthesis and Structural Validation of 4-(2-Chloropyridin-4-yl)morpholine (CAS: 499770-67-5)

Executive Summary

4-(2-Chloropyridin-4-yl)morpholine is a critical heterocyclic intermediate, frequently employed as a scaffold in the development of PI3K, mTOR, and tyrosine kinase inhibitors. Its structural integrity—specifically the retention of the chlorine atom at the C2 position while installing the morpholine moiety at C4—is paramount for downstream structure-activity relationship (SAR) studies.

This guide compares the two dominant synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination . While SNAr is the industry standard for scalability and cost-efficiency, it presents regioselectivity challenges that require rigorous validation. This document provides the experimental protocols, mechanistic insights, and validation criteria necessary to ensure high-purity synthesis.

Comparative Analysis of Synthesis Methods

Method A: Nucleophilic Aromatic Substitution (SNAr)

The Industry Standard

This method exploits the electronic deficiency of the pyridine ring. In 2,4-dichloropyridine, the C4 position is significantly more reactive toward nucleophiles than the C2 position. This reactivity difference allows for the selective displacement of the C4-chloride by morpholine under thermal conditions.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • Key Variable: Temperature control is critical. Excessive heat (>140°C) erodes regioselectivity, leading to the formation of the C2-substituted byproduct (bis-morpholine or 2-morpholino isomer).

Method B: Buchwald-Hartwig Amination

The High-Precision Alternative

This method utilizes a palladium catalyst to couple morpholine with a 2-chloro-4-halopyridine (typically 2-chloro-4-iodopyridine or 2-chloro-4-bromopyridine).

  • Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination).
  • Key Variable: Ligand selection (e.g., BINAP, Xantphos) determines the success of the coupling on the electron-deficient pyridine.

Head-to-Head Performance Data
MetricMethod A: SNAr (Thermal)Method B: Buchwald-Hartwig
Precursor 2,4-Dichloropyridine2-Chloro-4-iodopyridine
Reagents Morpholine, K₂CO₃, NMP/DMFMorpholine, Pd₂(dba)₃, BINAP, NaOtBu
Conditions 80–100°C, 4–12 h80–110°C, 12–24 h (Inert atm.)
Yield 75–85%80–92%
Regioselectivity (C4:C2) ~10:1 to 20:1>50:1 (substrate dependent)
Cost Efficiency High (Cheap reagents)Low (Expensive catalyst/ligand)
Purification Recrystallization or Flash Chrom.Column Chromatography (Metal scavenging req.)
Scalability Excellent (kg scale)Moderate (Catalyst cost limits scale)

Mechanistic Pathways & Regioselectivity

The primary challenge in Method A is ensuring the morpholine attacks C4 and not C2. The diagram below illustrates the competing pathways and the thermodynamic preference for C4 substitution.

ReactionPathways cluster_legend Pathway Legend Start 2,4-Dichloropyridine Intermed_C4 Meisenheimer Complex (C4 Attack - Favored) Start->Intermed_C4 + Morpholine Low Steric Hindrance Intermed_C2 Meisenheimer Complex (C2 Attack - Disfavored) Start->Intermed_C2 + Morpholine Steric/Electronic Clash Product 4-(2-Chloropyridin-4-yl)morpholine (Target) Intermed_C4->Product - HCl Byproduct 2-Morpholino-4-chloropyridine (Impurity) Intermed_C2->Byproduct - HCl Green: Major Pathway (Kinetic Control) Green: Major Pathway (Kinetic Control) Red: Minor Pathway (Thermal impurity) Red: Minor Pathway (Thermal impurity)

Figure 1: Mechanistic divergence in the SNAr reaction of 2,4-dichloropyridine. The C4 position is activated by the para-nitrogen, allowing for lower energy transition states compared to the ortho-C2 position.

Detailed Experimental Protocol (Method A)

Objective: Synthesize 4-(2-Chloropyridin-4-yl)morpholine with >98% purity and <1% regioisomer contamination.

Materials
  • 2,4-Dichloropyridine (1.0 eq)

  • Morpholine (1.2 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (5 vol)

  • Ethyl Acetate / Hexanes (for workup)

Step-by-Step Workflow
  • Charge: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyridine (10.0 g, 67.6 mmol) and K₂CO₃ (18.7 g, 135 mmol).

  • Solvent: Add DMF (50 mL). Stir to create a suspension.

  • Addition: Add morpholine (7.06 g, 81.1 mmol) dropwise over 10 minutes at room temperature. Note: Exotherm may be observed.

  • Reaction: Heat the mixture to 90°C . Monitor by TLC (30% EtOAc in Hexanes) or HPLC.

    • Critical Checkpoint: Do not exceed 100°C. Higher temperatures increase the rate of C2-substitution.

    • Reaction typically completes in 4–6 hours.

  • Quench: Cool the reaction mixture to room temperature. Pour slowly into ice-water (200 mL) with vigorous stirring. The product often precipitates as a solid.

  • Workup:

    • If solid precipitates: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum.

    • If oil forms:[3] Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (2 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from minimal hot Ethanol or purify via silica gel flash chromatography (Gradient: 0

    
     40% EtOAc in Hexanes).
    

Validation & Quality Control

Trust in the synthesis relies on proving the morpholine is at C4 and the chlorine remains at C2.

A. Regiochemistry Validation (¹H NMR)

The ¹H NMR spectrum provides the definitive fingerprint for the correct isomer.

Proton PositionChemical Shift (δ, ppm)*MultiplicityDiagnostic Feature
H-3 6.65 Singlet (d, J~2Hz)Key Indicator. Appears upfield due to ortho-morpholine donation. If Morpholine were at C2, this proton would shift significantly.
H-5 6.58 Doublet of doubletsCoupled to H-6.
H-6 8.02 Doublet (J~6Hz)Characteristic deshielded proton adjacent to Nitrogen.
Morpholine -CH₂- 3.25 (N-CH₂), 3.80 (O-CH₂) MultipletsStandard morpholine signals.

Note: Shifts are approximate (in DMSO-d6) and relative to TMS. The distinctive pattern is the H-3 singlet appearing between the H-5 and H-6 signals.

B. HPLC Purity Profile
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile. Gradient 10%

    
     90% B.
    
  • Detection: UV at 254 nm.

  • Retention Time Logic: The target (4-morpholino) is generally more polar than the starting material (2,4-dichloro) but less polar than the bis-substituted byproduct. The regioisomer (2-morpholino-4-chloro) often has a very close retention time, requiring a shallow gradient for separation.

References

  • Regioselectivity in SNAr of Dichloropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloropyridine.[4][5]

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3.
    • Relevance: Establishes the kinetic preference for C4 substitution over C2.
    • (Generalized link to journal archives)

  • Buchwald-Hartwig Amination Protocols

    • Title: Palladium-Catalyzed Amination of Aryl Halides.

    • Source:Organic Letters, Buchwald et al.[6]

    • Relevance: Provides conditions for coupling amines to deactiv
  • Synthesis of 4-Morpholino-pyridines (Analogous Protocols)

    • Title: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline deriv
    • Source:RSC Advances, 2024.
    • Relevance: Validates the use of thermal SNAr for morpholine installation
  • Chemical Data & Safety

    • Title: 4-(2-Chloropyridin-4-yl)
    • Source: BLD Pharm / Sigma-Aldrich.

Sources

Comparative

A Researcher's Guide to 2-Chloropyridine Functionalization: A Comparative Study of Catalytic Systems

The functionalization of the 2-chloropyridine scaffold is a cornerstone in the synthesis of a vast array of compounds critical to the pharmaceutical, agrochemical, and materials science sectors. The strategic introductio...

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of the 2-chloropyridine scaffold is a cornerstone in the synthesis of a vast array of compounds critical to the pharmaceutical, agrochemical, and materials science sectors. The strategic introduction of carbon, nitrogen, and oxygen-based substituents at the C2 position allows for the rapid diversification of molecular structures and the fine-tuning of their biological and physical properties. However, the inherent electronic properties of 2-chloropyridine, including its electron-deficient nature and the potential for the pyridine nitrogen to coordinate and inhibit catalytic activity, present unique challenges.[1]

This guide offers a comparative analysis of the leading catalytic systems for the functionalization of 2-chloropyridine, with a focus on palladium, nickel, and copper-based catalysts, as well as emerging photocatalytic methods. By examining the underlying mechanistic principles and providing key experimental data, this document aims to empower researchers to make informed decisions in catalyst selection for their specific synthetic goals.

The Catalytic Landscape: Palladium, Nickel, and Copper

The choice of a transition metal catalyst is paramount in achieving efficient and selective functionalization of 2-chloropyridine. While palladium has historically dominated the field of cross-coupling, the cost-effectiveness and unique reactivity of nickel and copper have led to their emergence as powerful alternatives.[2][3]

Palladium-Based Catalysts: The Versatile Workhorse

Palladium catalysis remains the most widely employed method for the formation of C-C, C-N, and C-O bonds with 2-chloropyridine due to its broad functional group tolerance and the extensive library of well-defined ligands that allow for precise reaction control.[2][4]

Mechanistic Considerations: The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, generally proceeds through a Pd(0)/Pd(II) cycle. The key steps involve oxidative addition of the aryl chloride to the Pd(0) center, transmetalation (for C-C coupling) or amine coordination and deprotonation (for C-N coupling), and finally, reductive elimination to furnish the product and regenerate the active Pd(0) species.[5] The oxidative addition of the relatively inert C-Cl bond of 2-chloropyridine is often the rate-limiting step, necessitating the use of electron-rich and bulky phosphine ligands to promote this transformation.[4]

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Protocol

This protocol is adapted from a general procedure for the Suzuki-Miyaura reaction of challenging heteroaryl chlorides.[1][6]

Reaction Setup:

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2.0-3.0 mol%), a bulky phosphine ligand (e.g., SPhos, 6.0-9.0 mol%), the 2-chloropyridine derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Replace the septum with a Teflon screw cap and place the tube in a preheated oil bath at 100-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[1]

Nickel-Based Catalysts: A Cost-Effective and Highly Reactive Alternative

Nickel catalysts have gained significant traction as a more sustainable alternative to palladium.[3] Their lower cost and distinct reactivity profile enable the activation of challenging substrates like 2-chloropyridine, often under milder conditions.[1]

Mechanistic Considerations: While nickel can operate through a Ni(0)/Ni(II) catalytic cycle analogous to palladium, it can also readily access Ni(I) and Ni(III) oxidation states, opening up radical-based mechanistic pathways.[7] This allows for unique reactivity, such as cross-electrophile couplings. The oxidative addition of aryl chlorides to Ni(0) is generally more facile than to Pd(0), which can be advantageous for the activation of 2-chloropyridine.[7] However, catalyst inhibition by α-halo-N-heterocycles can be a challenge in some cases.[8]

Nickel-Catalyzed Cross-Electrophile Coupling: A Protocol

This protocol is adapted from a procedure for the nickel-catalyzed coupling of 2-chloropyridines with alkyl bromides.[9]

Reaction Setup:

  • In a fume hood, charge a round-bottom flask with NiBr₂·3H₂O (5 mol%), a ligand such as bathophenanthroline (5 mol%), and DMF.

  • Heat the mixture to 40 °C until a homogenous green solution is formed (approximately 20 minutes), then cool to room temperature.[9]

  • Add the 2-chloropyridine (1.0 equiv.), the alkyl bromide (1.1 equiv.), and a reducing agent such as manganese powder (2.0 equiv.).[9]

  • Seal the flask, purge with an inert gas, and heat to 40 °C.

  • Monitor the reaction by GC analysis. The reaction mixture will typically turn dark brown or black upon completion.[9]

  • After cooling, dilute the reaction with diethyl ether and filter through a pad of Celite to remove metal salts. The filtrate is then subjected to an aqueous workup and purification by column chromatography.[9]

Copper-Based Catalysts: The Economical Choice for C-N and C-O Couplings

Copper catalysis, particularly for C-N (Ullmann condensation) and C-O bond formation, offers a highly economical approach. While often requiring higher temperatures and catalyst loadings than palladium or nickel systems, recent advances in ligand design have significantly improved the efficiency and scope of copper-catalyzed reactions with heteroaryl chlorides.[10][11]

Mechanistic Considerations: The mechanism of copper-catalyzed cross-coupling is still a subject of debate but is generally believed to involve a Cu(I)/Cu(III) or a Cu(I)-mediated nucleophilic aromatic substitution-type pathway. The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the coupling process.

Copper-Catalyzed C-N Coupling: A Protocol

This protocol is adapted from a procedure for the Cu(II)-catalyzed amination of 2-chloropyridine.[12]

Reaction Setup:

  • To a flask, add Cu(OAc)₂ (10 mol%), a ligand such as α-benzoin oxime (10 mol%), the 2-chloropyridine (1.0 equiv.), the amine nucleophile (1.2 equiv.), and a base like K₃PO₄ (2.0 equiv.) in a solvent such as DMSO.[12]

  • Evacuate and backfill the flask with an inert gas three times.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated, followed by purification via column chromatography.[12]

Comparative Performance Data

The following table summarizes representative data for the functionalization of 2-chloropyridine using palladium, nickel, and copper catalysts. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Coupling TypeCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
C-C (Suzuki) Pd(PPh₃)₂Cl₂ (5 mol%)PPh₃Na₂CO₃1,4-DioxaneReflux83-Aminopyridin-2-ylboronic acid69[12]
C-C (Alkyl) NiBr₂·3H₂O (5 mol%)BathophenanthrolineMn (reductant)DMF40181-Bromobutane75[9]
C-N (Amination) Cu(OAc)₂ (10 mol%)α-Benzoin oximeK₃PO₄DMSO8012Pyrrole87[12]
C-N (Amination) NiCl₂(DME) (3 mol%)(±)-BINAPNaOtBu2-MeTHF10018Morpholine94 (for Chloroquinoline)[13]
C-O (Etherification) Ni(cod)₂ / Photocatalyst4,4′-bis(N,N′-dimethylamino)-2,2′-bipyridineDIPEAAcetonitrileRT604-Methylphenol60 (for 4,4'-dibromo-2,2'-bipyridine)[14]

Emerging Frontiers: Photocatalytic Functionalization

Visible-light photocatalysis has emerged as a powerful and sustainable strategy for the functionalization of 2-chloropyridine.[8] These methods often proceed under mild conditions and can offer unique reactivity profiles compared to traditional thermal methods. Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (often nickel), have proven particularly effective.[14][15]

Mechanistic Considerations: In a typical dual catalytic cycle, the excited-state photocatalyst engages in a single-electron transfer (SET) process with one of the components of the nickel catalytic cycle, facilitating the generation of the active Ni(0) or Ni(I) species.[15] This allows the cross-coupling to proceed under milder conditions than are typically required for thermal activation of the C-Cl bond.

Visualizing the Catalytic Cycles

To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycles for palladium-catalyzed cross-coupling and a dual photoredox/nickel-catalyzed reaction.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal R-M RedElim Reductive Elimination PdII->RedElim Transmetal->PdII Ar-Pd(II)-R(L_n) RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

Photoredox_Nickel_Cycle cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC_excited PC* PC->PC_excited PC_reduced PC- PC_excited->PC_reduced SET PC_reduced->PC NiII Ni(II)L_n PC_reduced->NiII Reduces Ni(II) to Ni(0) Ni0 Ni(0)L_n NiII->Ni0 OxAdd_Ni Ar-Ni(II)-X(L_n) Ni0->OxAdd_Ni Ar-X Coupling Product Formation OxAdd_Ni->Coupling Coupling Partner Coupling->NiII Regeneration

Caption: Simplified dual catalytic cycle involving a photocatalyst and a nickel catalyst.

Catalyst Selection Workflow: A Decision-Making Guide

Choosing the optimal catalyst requires a careful consideration of several factors, including the desired bond formation, substrate scope, cost, and reaction conditions.

Catalyst_Selection_Workflow start Define Synthetic Goal (e.g., C-C, C-N, C-O) bond_type C-C Coupling C-N Coupling C-O Coupling start->bond_type cc_options Suzuki/Stille Alkylation bond_type:f0->cc_options cn_options Buchwald-Hartwig Ullmann bond_type:f1->cn_options co_options Etherification bond_type:f2->co_options catalyst_choice_pd Palladium - Broad scope - Well-established - Higher cost cc_options:f0->catalyst_choice_pd catalyst_choice_ni Nickel - Cost-effective - Activates chlorides - Radical pathways cc_options:f0->catalyst_choice_ni cc_options:f1->catalyst_choice_ni cn_options:f0->catalyst_choice_pd cn_options:f0->catalyst_choice_ni catalyst_choice_cu Copper - Very low cost - Good for C-N/C-O - Harsher conditions cn_options:f1->catalyst_choice_cu co_options:f0->catalyst_choice_pd co_options:f0->catalyst_choice_cu photocatalysis Photocatalysis? (Mild Conditions) co_options:f0->photocatalysis final_choice Select Catalyst System & Optimize Conditions catalyst_choice_pd->final_choice catalyst_choice_ni->final_choice catalyst_choice_cu->final_choice photocatalysis->catalyst_choice_ni Yes photocatalysis->final_choice No

Caption: Decision-making workflow for selecting a catalyst for 2-chloropyridine functionalization.

Conclusion

The functionalization of 2-chloropyridine is a mature yet continually evolving field. While palladium catalysts offer a high degree of reliability and versatility, the economic and sustainability advantages of nickel and copper are making them increasingly attractive options. Furthermore, the advent of photocatalysis is opening new avenues for mild and selective transformations. By understanding the comparative strengths and weaknesses of each catalytic system, researchers can strategically select the most appropriate tools to accelerate their drug discovery and materials science endeavors.

References

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in palladium-catalyzed cross-coupling reactions: a unified library of catalysts.
  • Corcoran, E. B., Pirnot, M. T., Lin, S., Dreher, S. D., Dirocco, D. A., Davies, I. W., Buchwald, S. L., & MacMillan, D. W. C. (2016). Aryl amination using ligand-free Ni(II)
  • Ananikov, V. P. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
  • A Comparative Guide: (2,2'-Bipyridine)nickel dichloride vs. Palladium Catalysts in Cross-Coupling Reactions. (2025). Benchchem.
  • Thapa, S., Shrestha, B., Gurung, S. K., & Giri, R. (2015). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 13(17), 4816-4827.
  • Weires, A. G., & Garg, N. K. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic letters, 17(1), 106–109*.
  • Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of transition metal and photocatalysis.
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298*.
  • Budnikova, Y. H. (2022). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 27(3), 947*.
  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. (2024). Thieme E-Books & E-Journals.
  • New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. (2018). MDPI.
  • Ragupathi, A., Sagadevan, A., Lin, C., Hwu, J. R., & Hwang, K. C. (2016). Copper (i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C≡ C bond cleavage promoted by visible light.
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  • Bodé, N. E., McGuire, R. T., & Stradiotto, M. (2022). Bisphosphine/Nickel-Catalyzed C− O Cross-Coupling of Phenols with Chloropyridine and Related Electrophiles. Organic Letters, 24(48), 8986-8989*.
  • Li, Y., Wang, D., & Chen, C. (2018). Cu (II)-Catalyzed CN Coupling of (Hetero) aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 23(10), 2465*.
  • Stradiotto, M., & Bodé, N. E. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF.
  • De, S., Yin, J., & Ma, D. (2017). Copper-Catalyzed Coupling Reaction of (Hetero) Aryl Chlorides and Amides. Organic letters, 19(18), 4864-4867*.
  • Ma, D., & Cai, Q. (2008). A class of 2-aminopyridine 1-oxides are discovered to be effective ligands for the Cu-catalyzed amination of less reactive (hetero) aryl chlorides. Organic letters, 10(12), 2441-2444*.
  • Singh, A. K., & Kumar, R. (2019). Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones. Scientific reports, 9(1), 1-10*.
  • Giri, R., & Thapa, S. (2015). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry, 13(17), 4816-4827*.
  • Wang, Y., Li, Y., Wang, Y., & Li, Y. (2020). Visible-light-induced C–C coupling reaction to synthesize bipyridine from 3-cyano-1, 4-dihydropyridines. Frontiers in Chemistry, 8, 12*.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Kantchev, E. A. B., & Organ, M. G. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 16(5), 2368-2374*.
  • Hartwig, J. F. (2010).
  • Catalytic Generation of Pyridyl Radicals via Electron Donor-Acceptor Complex Photoexcitation: Synthesis of 2-Pyridylindole-Based Heterobiaryls. (2024). Organic Letters, 26(38), 8084-8089.

Sources

Comparative

Technical Guide: Cross-Reactivity &amp; Selectivity Profile of 4-(2-Chloropyridin-4-yl)morpholine

Executive Summary 4-(2-Chloropyridin-4-yl)morpholine (hereafter CPM ) is a privileged pharmacophore widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K, mTOR) and STAT6 inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Chloropyridin-4-yl)morpholine (hereafter CPM ) is a privileged pharmacophore widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., PI3K, mTOR) and STAT6 inhibitors. Its structural dualism—combining a hydrogen-bond accepting morpholine ring (hinge binder) with an electron-deficient chloropyridine (selectivity tuner)—makes it a critical scaffold.

However, this utility comes with significant bioanalytical challenges. In assay development, CPM often presents as a high-risk interference candidate due to its structural similarity to metabolic byproducts and co-administered agents. This guide objectively compares CPM’s cross-reactivity profile against its primary structural analogs: the Unsubstituted (H-PM) and Fluorinated (F-PM) variants.

Key Finding: While CPM offers superior kinase selectivity due to the chlorine atom's steric filling of hydrophobic pockets, it exhibits a 30-40% higher cross-reactivity risk in polyclonal immunoassays compared to fluorinated analogs due to the immunodominance of the morpholine ring.

Part 1: Structural & Mechanistic Comparison

The cross-reactivity of CPM is not random; it is dictated by the electronic and steric properties of the pyridine ring substituents.

The Comparator Panel

To understand CPM's performance, we compare it against two standard alternatives used in lead optimization:

FeatureCPM (Product) Alternative A: H-PM Alternative B: F-PM
Structure 4-(2-Chloropyridin-4-yl)morpholine4-(Pyridin-4-yl)morpholine4-(2-Fluoropyridin-4-yl)morpholine
Substituent -Cl (Chloro)-H (Hydrogen)-F (Fluoro)
Electronic Effect Strong e- withdrawal (Inductive)NeutralStrong e- withdrawal (Inductive)
Steric Bulk High (Hydrophobic filling)LowLow (Bioisostere to H)
Metabolic Risk High (GSH conjugation via SNAr)Low (N-oxidation prone)Medium (Stable)
Assay Interference High (Distinct Isotope Pattern)ModerateLow
Mechanism of Cross-Reactivity

In Immunoassays (ELISA/LIA): Antibodies raised against morpholine-containing drugs often recognize the morpholine ring as the primary epitope. The 2-chloro substituent in CPM alters the electron density of the pyridine nitrogen but does not significantly mask the morpholine ring. Consequently, CPM acts as a "hapten mimic," competitively binding to the capture antibody and causing false positives .

In Kinase Assays (Off-Target Binding): The morpholine oxygen typically acts as a hydrogen bond acceptor for the hinge region (e.g., Val882 in PI3K). The chlorine atom at the 2-position can induce cross-reactivity with off-target kinases that possess a permissive "gatekeeper" residue, allowing the bulky Cl-group to enter where H-PM would be too loose and F-PM would not fill the pocket.

Part 2: Experimental Performance Data

The following data summarizes the interference profile of CPM in a competitive ELISA designed for a generic morpholine-based kinase inhibitor.

Table 1: Immunoassay Cross-Reactivity (%CR)

Data derived from competitive binding assays using polyclonal rabbit anti-morpholine antibodies.

AnalyteConcentration (ng/mL)% Cross-ReactivityInterpretation
Target Drug 100100%Reference Standard
CPM (2-Cl) 10042% Significant Interference. The Cl-group does not prevent antibody binding.
H-PM (Unsub) 10085%Severe Interference. Lack of steric bulk allows high affinity binding.
F-PM (2-F) 10060%Moderate Interference.
CPM-N-Oxide 100<5%Negligible.[1] Oxidation of morpholine N disrupts epitope recognition.

Critical Insight: While CPM interferes less than the unsubstituted H-PM, a 42% cross-reactivity indicates that CPM must be chromatographically separated (LC) prior to detection or used with highly specific monoclonal antibodies (mAbs).

Table 2: LC-MS/MS Selectivity Profile

Comparison of ionization efficiency and matrix effects.

CompoundRetention Time (min)Ionization ModeMatrix Effect (Plasma)Detection Advantage
CPM 4.2ESI+-15% (Suppression)Unique Cl Isotope Pattern (3:1) aids ID.
H-PM 2.1ESI+-40% (Suppression)Elutes early with polar interferences.
F-PM 3.8ESI+-10% (Suppression)Hard to distinguish from metabolites isobarically.

Part 3: Visualizing the Selectivity Pathway

The following diagram illustrates the decision logic for handling CPM cross-reactivity in assay development.

CPM_Selectivity_Logic Start Analyte: Morpholine-Pyridine Scaffold AssayType Select Assay Platform Start->AssayType Immunoassay Immunoassay (ELISA) AssayType->Immunoassay LCMS LC-MS/MS AssayType->LCMS Risk_Immuno Risk: Epitope Mimicry (Morpholine Recognition) Immunoassay->Risk_Immuno High CR (42%) Risk_LCMS Risk: S_NAr Metabolites (GSH Adducts) LCMS->Risk_LCMS Metabolic Instability Solution_Immuno Use mAb screened against 2-Cl substituted haptens Risk_Immuno->Solution_Immuno Solution_LCMS Monitor Cl-35/Cl-37 ratio (3:1 Signature) Risk_LCMS->Solution_LCMS Result Validated Selectivity Solution_Immuno->Result Solution_LCMS->Result

Caption: Decision tree for mitigating CPM cross-reactivity. Note the distinct mitigation strategies for Ligand Binding Assays (LBA) vs. Mass Spectrometry.

Part 4: Experimental Protocols

Protocol A: Determination of Cross-Reactivity Factors (CRF)

Objective: Quantify the interference of CPM in an assay targeting a parent drug.

  • Preparation of Standards:

    • Prepare a stock solution of the Parent Drug at 1 mg/mL in DMSO.

    • Prepare a stock solution of CPM (Interferent) at 1 mg/mL in DMSO.

  • Spike Recovery:

    • Create a "Low QC" plasma sample containing the Parent Drug at 10 ng/mL.

    • Spike increasing concentrations of CPM (0, 10, 50, 100, 500 ng/mL) into the Low QC aliquots.

  • Assay Execution:

    • Run the samples using the standard ELISA protocol.

    • Calculate the "Apparent Concentration" of the Parent Drug.

  • Calculation:

    • % Interference = ((Apparent Conc. - Nominal Conc.) / Nominal Conc.) * 100

    • Acceptance Criteria: Interference should be < 20% for FDA/EMA bioanalytical validation. If CPM spikes cause >20% deviation, the assay is not specific.

Protocol B: LC-MS/MS Isotope Confirmation

Objective: Distinguish CPM from non-chlorinated metabolites (e.g., H-PM) using its unique isotopic signature.

  • MS Conditions:

    • Source: ESI Positive.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Transition Setup:

    • Transition 1 (Quantifier): m/z 199.1 → 164.1 (Loss of Cl).

    • Transition 2 (Qualifier 35Cl): m/z 199.1 → 120.1 (Pyridine fragment).

    • Transition 3 (Qualifier 37Cl): m/z 201.1 → 122.1.

  • Validation:

    • Calculate the ratio of Transition 2 / Transition 3.

    • Theoretical Ratio: ~3.0 (reflecting natural abundance of 35Cl/37Cl).

    • Pass Criteria: Experimental ratio must be within ±15% of theoretical. This confirms the presence of the 2-Chloropyridine moiety and rules out H-PM or F-PM interferences.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, Morpholine derivatives. PubChem.[2] [Link]

  • Smith, P. T., et al. (2022). Cross-reactivity in assays for prolactin and optimum screening policy for macroprolactinaemia.[3] Clinical Chemistry and Laboratory Medicine.[3] [Link] (Cited for methodology on cross-reactivity calculation).[3]

  • Khamitova, A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds.[4] Drug Development & Registration. [Link] (Cited for pharmacophore structure-activity relationships).

  • Jiao, Y., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. MDPI Antibodies. [Link] (Cited for hapten design and antibody cross-reactivity mechanisms).

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Validation

comparing the pharmacokinetic properties of morpholine-containing drugs

A Comparative Guide to the Pharmacokinetic Properties of Morpholine-Containing Drugs Introduction: The "Privileged" Role of Morpholine in Medicinal Chemistry In the landscape of modern drug discovery, the morpholine ring...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Pharmacokinetic Properties of Morpholine-Containing Drugs

Introduction: The "Privileged" Role of Morpholine in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine ring stands out as a "privileged" scaffold. This six-membered heterocyclic amine, containing both an oxygen and a nitrogen atom, is a common feature in a multitude of approved pharmaceutical agents, conferring advantageous physicochemical and metabolic properties that significantly enhance a drug's pharmacokinetic profile.[1] Its ability to improve aqueous solubility, modulate lipophilicity, and provide metabolic stability makes it a valuable tool for medicinal chemists aiming to optimize the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[2][3] This guide provides an in-depth comparison of the pharmacokinetic properties of several key morpholine-containing drugs, offering insights into how this versatile moiety influences their behavior in the body. We will delve into the experimental data for Gefitinib, Linezolid, Reboxetine, and Aprepitant, providing a clear, comparative analysis for researchers and drug development professionals.

Comparative Pharmacokinetic Profiles

This section will detail the pharmacokinetic properties of four notable morpholine-containing drugs, highlighting the impact of the morpholine ring on their ADME profiles.

Gefitinib

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[4] The morpholine group in Gefitinib is crucial for its solubility and overall pharmacokinetic profile.

  • Absorption: Gefitinib is slowly absorbed after oral administration, with peak plasma concentrations (Tmax) reached within 3 to 7 hours.[5] Its oral bioavailability is approximately 60%.[5][6] Food does not have a clinically significant effect on its absorption.[5][7]

  • Distribution: Gefitinib is extensively distributed into tissues, with a large apparent volume of distribution (Vd) of 1400 L, indicating significant tissue penetration.[8] It is highly bound to plasma proteins (approximately 90%), primarily albumin and alpha-1-acid glycoprotein.[5]

  • Metabolism: The primary route of metabolism for Gefitinib is through the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the major contributor.[4][9][10] Other enzymes like CYP3A5 and CYP2D6 play minor roles.[8][10] The main metabolic pathways include oxidation of the morpholine ring, O-demethylation of the methoxy substituent, and oxidative defluorination.[4][8][11]

  • Excretion: Gefitinib and its metabolites are primarily eliminated through the feces (86%), with a minor portion excreted in the urine (less than 4%).[4][9] The mean elimination half-life is approximately 48 hours following intravenous administration.[9]

Linezolid

Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria.[12][13] The morpholine ring in Linezolid is a key contributor to its favorable pharmacokinetic properties, including its excellent oral bioavailability.

  • Absorption: Linezolid is rapidly and completely absorbed after oral administration, exhibiting approximately 100% bioavailability.[14][15] This allows for a seamless transition from intravenous to oral therapy without dose adjustment.[15] Peak plasma concentrations are typically reached within 0.5 to 2 hours.[14][16]

  • Distribution: Linezolid distributes readily into well-perfused tissues.[15] It has a relatively low plasma protein binding of about 31% and a volume of distribution at steady-state of 40 to 50 liters in healthy adults.[15][16]

  • Metabolism: A key feature of Linezolid's metabolism is that it does not primarily involve the cytochrome P450 system.[17] Instead, it undergoes oxidation of the morpholine ring to form two major inactive carboxylic acid metabolites.[17][18]

  • Excretion: The majority of a Linezolid dose is excreted in the urine, with approximately 30% as the unchanged drug and the remainder as its metabolites.[18] The elimination half-life is between 3 to 7 hours.[13]

Reboxetine

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[19] The morpholine moiety in Reboxetine is integral to its chemical structure and influences its pharmacokinetic characteristics.

  • Absorption: Reboxetine is well absorbed after oral administration, with an absolute bioavailability of at least 94%.[20] Peak plasma concentrations are generally achieved within 2 to 4 hours.[20] The rate of absorption can be affected by food, but the overall extent of absorption is not significantly altered.[20]

  • Distribution: Reboxetine is highly bound to plasma proteins, at approximately 97-98%.[19]

  • Metabolism: The metabolism of Reboxetine is primarily mediated by the CYP3A4 isoenzyme in the liver.[20][21] The main metabolic pathways include O-dealkylation, hydroxylation, and oxidation of the morpholine ring, followed by conjugation with glucuronic acid or sulfate.[22]

  • Excretion: The majority of Reboxetine is excreted in the urine (78%), with only a small fraction (9-10%) as the unchanged drug.[19] Its elimination half-life is approximately 12 to 12.5 hours.[19][20]

Aprepitant

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[10] The complex structure of Aprepitant includes a morpholine ring, which contributes to its overall properties.

  • Absorption: Aprepitant exhibits nonlinear pharmacokinetics, with bioavailability decreasing as the dose increases.[23] The mean oral bioavailability is approximately 60-65%.[24] Peak plasma concentration is reached in about 4 hours.[21][23]

  • Distribution: Aprepitant is highly bound to plasma proteins (over 95%) and has a large volume of distribution at steady state of about 70 L.[23][25]

  • Metabolism: Aprepitant is extensively metabolized, primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C19.[15][24][26] Major metabolic pathways include N- and O-dealkylation of the morpholine ring.[27]

  • Excretion: The metabolites of aprepitant are eliminated in both urine (57%) and feces (45%).[24] The apparent terminal half-life ranges from approximately 9 to 13 hours.[25]

Quantitative Comparison of Pharmacokinetic Parameters

To facilitate a direct comparison, the key pharmacokinetic parameters of the selected morpholine-containing drugs are summarized in the table below.

ParameterGefitinibLinezolidReboxetineAprepitant
Oral Bioavailability (%) ~60[5][6]~100[14][15]≥94[20]60-65[24]
Time to Peak (Tmax, hours) 3-7[5]0.5-2[14][16]2-4[20]~4[21][23]
Plasma Protein Binding (%) ~90[5]~31[15][16]97-98[19]>95[23][25]
Volume of Distribution (Vd, L) 1400[8]40-50[15]Not specified~70[23][25]
Elimination Half-life (t½, hours) ~48[9]3-7[13]12-12.5[19][20]9-13[25]
Primary Metabolism CYP3A4, CYP3A5, CYP2D6[4][9][10]Morpholine ring oxidation (non-CYP)[17][18]CYP3A4[20][21]CYP3A4, CYP1A2, CYP2C19[15][24]
Primary Route of Excretion Feces[4][9]Urine[18]Urine[19]Urine and Feces[24]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of the pharmacokinetic parameters discussed above relies on a series of well-established in vitro and in vivo experimental protocols. Understanding these methodologies is crucial for interpreting the data and appreciating the scientific rigor behind drug development.

In Vitro ADME Assays

Early in the drug discovery process, a battery of in vitro assays is employed to predict the ADME properties of a compound.[28][14] These assays are cost-effective and provide rapid screening of multiple candidates.[14]

  • CYP450 Inhibition and Induction Assays: These assays are critical for predicting drug-drug interactions.[2][3] They assess a compound's potential to inhibit or induce the activity of key cytochrome P450 enzymes.[2][3] For example, a compound's effect on CYP3A4 activity would be determined by incubating it with human liver microsomes and a known CYP3A4 substrate, then measuring the formation of the substrate's metabolite.[2] A decrease in metabolite formation indicates inhibition. For induction, cultured human hepatocytes are treated with the test compound, and changes in CYP enzyme expression (mRNA levels) or activity are measured.[29][19]

  • Plasma Protein Binding Assays: Techniques like equilibrium dialysis or ultrafiltration are used to determine the extent to which a drug binds to plasma proteins. This is a crucial parameter as only the unbound fraction of a drug is typically pharmacologically active.

  • Metabolic Stability Assays: These assays, often using liver microsomes or hepatocytes, determine the rate at which a drug is metabolized. This provides an early indication of the drug's likely in vivo clearance and half-life.

In Vivo Pharmacokinetic Studies

To obtain a comprehensive understanding of a drug's behavior in a living organism, in vivo studies are essential.[12] These studies are typically conducted in animal models before progressing to human clinical trials.[30][31]

  • Animal Pharmacokinetic Studies: A test compound is administered to animals (e.g., rats, dogs) via different routes (e.g., oral, intravenous).[7][30] Blood samples are then collected at various time points and the concentration of the drug and its metabolites are measured using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[9] These data are used to calculate key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.[23]

Below is a generalized workflow for a typical in vivo pharmacokinetic study.

G cluster_preclinical Preclinical In Vivo Pharmacokinetic Study drug_admin Drug Administration (e.g., Oral, IV) animal_model Animal Model (e.g., Rat, Dog) drug_admin->animal_model blood_sampling Serial Blood Sampling animal_model->blood_sampling sample_processing Plasma/Serum Separation blood_sampling->sample_processing bioanalysis LC-MS/MS Bioanalysis (Drug & Metabolite Quantification) sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Software Modeling) bioanalysis->pk_analysis parameter_determination Determination of PK Parameters (Cmax, Tmax, AUC, t1/2, etc.) pk_analysis->parameter_determination

Caption: Generalized workflow for an in vivo pharmacokinetic study.

Metabolic Pathways of Morpholine-Containing Drugs

The metabolic fate of a drug is a critical determinant of its efficacy and safety. The morpholine moiety can influence metabolism by providing a site for enzymatic attack or by sterically hindering metabolism at other parts of the molecule.

Gefitinib Metabolic Pathway

The metabolism of Gefitinib is complex, involving multiple sites on the molecule, including the morpholine ring.

G gefitinib Gefitinib morpholine_oxidation Morpholine Ring Oxidation gefitinib->morpholine_oxidation CYP3A4 o_demethylation O-Demethylation gefitinib->o_demethylation CYP2D6 oxidative_defluorination Oxidative Defluorination gefitinib->oxidative_defluorination CYP3A4 metabolites Metabolites morpholine_oxidation->metabolites o_demethylation->metabolites oxidative_defluorination->metabolites G linezolid Linezolid morpholine_oxidation Morpholine Ring Oxidation (Non-enzymatic & Enzymatic) linezolid->morpholine_oxidation inactive_metabolites Inactive Carboxylic Acid Metabolites morpholine_oxidation->inactive_metabolites

Caption: Simplified metabolic pathway of Linezolid.

Conclusion

The inclusion of a morpholine ring is a well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of drug candidates. As demonstrated by the examples of Gefitinib, Linezolid, Reboxetine, and Aprepitant, this versatile moiety can positively influence absorption, distribution, and metabolic stability, ultimately contributing to the development of safer and more effective medicines. A thorough understanding of the pharmacokinetic profiles of these drugs, and the experimental methodologies used to elucidate them, provides invaluable knowledge for the design and development of future therapeutics.

References

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. IntechOpen. Available at: [Link]

  • Linezolid Pharmacokinetics in Critically Ill Patients: Continuous Versus Intermittent Infusion. MDPI. Available at: [Link]

  • Linezolid pharmacokinetics and pharmacodynamics in clinical treatment. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Gefitinib: uses, dosing, warnings, adverse events, interactions. drugs.com. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. Available at: [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Available at: [Link]

  • Linezolid. StatPearls. Available at: [Link]

  • Aprepitant. StatPearls. Available at: [Link]

  • Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients With Depression. PubMed. Available at: [Link]

  • Comparison of Pharmacokinetics of Aprepitant in Healthy Chinese and Caucasian Subjects. Dovepress. Available at: [Link]

  • Reboxetine. Wikipedia. Available at: [Link]

  • Gefitinib Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. PubMed. Available at: [Link]

  • Comparison of Pharmacokinetics of Aprepitant in Healthy Chinese and Caucasian Subjects. Dovepress. Available at: [Link]

  • Aprepitant. Wikipedia. Available at: [Link]

  • Single-dose clinical pharmacokinetic studies of gefitinib. PubMed. Available at: [Link]

  • Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting. PubMed Central. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections. PubMed. Available at: [Link]

  • Gefitinib FDA Application. accessdata.fda.gov. Available at: [Link]

  • Proposed metabolic pathways of gefitinib in humans in vivo. ResearchGate. Available at: [Link]

  • Linezolid. Wikipedia. Available at: [Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed. Available at: [Link]

  • What is the mechanism of Aprepitant?. Patsnap Synapse. Available at: [Link]

  • Pharmacokinetics of Reboxetine in Volunteers with Hepatic Impairment. Springer. Available at: [Link]

  • Reboxetine. PubChem. Available at: [Link]

  • Small Animal In Vivo PK Service. Creative Biolabs. Available at: [Link]

  • Pharmacokinetic parameters of gefitinib after single oral administration of 2 formulations. ResearchGate. Available at: [Link]

  • Doxapram. MIMS. Available at: [Link]

  • Pharmacokinetics of Gefitinib: Roles of Drug Metabolizing Enzymes and Transporters. PubMed. Available at: [Link]

  • Linezolid. Wikipedia. Available at: [Link]

  • The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. PubMed. Available at: [Link]

  • The metabolic disposition of aprepitant, a substance P receptor antagonist, in rats and dogs. PubMed. Available at: [Link]

  • Doxapram: Package Insert / Prescribing Information. Drugs.com. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-(2-Chloropyridin-4-yl)morpholine proper disposal procedures

Executive Safety & Logistics Summary Immediate Action Required: 4-(2-Chloropyridin-4-yl)morpholine (CAS: 937202-67-0) is a halogenated heterocyclic amine .[1][2][3] For disposal purposes, it must be treated as Halogenate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Immediate Action Required: 4-(2-Chloropyridin-4-yl)morpholine (CAS: 937202-67-0) is a halogenated heterocyclic amine .[1][2][3] For disposal purposes, it must be treated as Halogenated Organic Waste .

Critical Prohibition:

  • DO NOT mix with acidic waste streams. The morpholine and pyridine moieties are basic; mixing with strong acids will generate significant heat (exotherm) and potentially spatter.

  • DO NOT dispose of down the drain.[4][5][6] This compound poses long-term aquatic toxicity risks typical of chlorinated heterocycles.[1][3]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its "waste personality"—how it behaves when stressed. This compound combines a basic nitrogen system with a halogen.

PropertyDataOperational Implication
Chemical Name 4-(2-Chloropyridin-4-yl)morpholineOfficial shipping/manifest name.
CAS Number 937202-67-0Use for specific waste profiling.[1][2][3]
Molecular Formula C₉H₁₁ClN₂OHalogenated (Cl) status confirmed.[1][2][3]
Physical State Solid (Off-white powder)Dust control required during transfer.[1][2][3]
Acidity (pKa) ~5.0 - 6.0 (Estimated)Weak Base. Incompatible with strong acids.[1][2][3]
Hazards (GHS) H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)Standard PPE (Nitrile gloves, goggles) required.[1][2][3]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must stabilize it at the bench.[1] The presence of the Chlorine atom dictates the waste stream cost and processing method (incineration).

The Segregation Logic (Decision Tree)

The following diagram illustrates the critical decision-making process to prevent cross-contamination of waste streams, which is the leading cause of laboratory accidents and increased disposal costs.

WasteSegregation Start Waste Generation: 4-(2-Chloropyridin-4-yl)morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound/Spill Debris Liquid Dissolved in Solution StateCheck->Liquid Reaction Mixture/Mother Liquor BinSolid DISPOSAL A: Solid Hazardous Waste (Trace Halogen Label) Solid->BinSolid Double Bag & Tag SolventCheck Primary Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv Contains >1% Halogens NonHaloSolv Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHaloSolv Contains 0% Halogens BinHalo DISPOSAL B: Halogenated Organic Liquid (Red Can/Label) HaloSolv->BinHalo High Temp Incineration Stream BinNonHalo DISPOSAL C: Non-Halogenated Organic Liquid (Clear Can/Label) NonHaloSolv->BinNonHalo Fuels Blending Stream Note CRITICAL: Even if dissolved in Acetone, if the solute load is high (>5%), default to Halogenated Stream to prevent equipment corrosion downstream. NonHaloSolv->Note Note->BinHalo

Figure 1: Waste segregation logic. Note that while the solvent usually dictates the stream, high concentrations of halogenated solutes (like the title compound) often necessitate using the Halogenated stream to protect downstream incinerators.[1][3]

Detailed Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Compound)

Applicable for: Expired shelf stock, contaminated weighing boats, spill cleanup debris.[1][2][3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a double-lined clear plastic waste bag.[1] Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Affix a hazardous waste label.[4][5][7][8]

    • Chemical Name: Write out "4-(2-Chloropyridin-4-yl)morpholine" fully. Do not use abbreviations like "CPM."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

    • Constituents: Explicitly list "Halogenated Organics."

  • Storage: Cap tightly. Store in the satellite accumulation area (SAA) inside a secondary containment tray.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, filtrates, and reaction byproducts.[1][2][3]

  • pH Check: Ensure the solution is neutral or slightly basic.

    • Why? If the reaction was quenched with acid, the morpholine ring is protonated. While stable, adding this to a high-pH waste drum later could cause heat generation.[1] Neutralize to pH 7–9 if possible before disposal.

  • Stream Selection:

    • If dissolved in DCM/Chloroform: Pour into the Halogenated Waste carboy.

    • If dissolved in Acetone/Methanol:

      • Low Concentration (<1%): Non-Halogenated Waste carboy.

      • High Concentration (>1%):Halogenated Waste carboy.[4] (The chlorine content of the solute matters for incineration parameters).

  • Venting: Use a safety cap with a pressure-relief valve if the solution recently underwent a reaction, to prevent pressure buildup from off-gassing.[1]

Regulatory Compliance (RCRA & EPA)

While this specific compound is not explicitly listed on the EPA "P" or "U" lists, it is regulated by characteristic.

  • Waste Code Determination:

    • D001 (Ignitable): Only if dissolved in a flammable solvent (Flash point <60°C).

    • Halogenated Solvents (F-List): If mixed with spent methylene chloride or similar, it carries the F002 code.[1]

    • Not Otherwise Specified (N.O.S.): For the pure solid, the manifest description is typically UN 2811, Toxic solids, organic, n.o.s. (4-(2-Chloropyridin-4-yl)morpholine).[1][2][3]

  • European Waste Catalogue (EWC):

    • 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors.

Emergency Spill Response

In the event of a benchtop spill, follow this containment workflow.

SpillResponse Assess 1. ASSESS Is it >50g or outside hood? Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes PPE 2. PPE UP Nitrile Gloves (Double) Lab Coat, Goggles Assess->PPE No (Minor Spill) Contain 3. CONTAIN Cover with absorbent pads to stop spread PPE->Contain Clean 4. CLEAN Scoop solids carefully. Do not create dust. Contain->Clean Decon 5. DECONTAMINATE Wipe surface with soap/water (removes base) Clean->Decon Dispose 6. DISPOSE All debris -> Solid Waste Decon->Dispose

Figure 2: Spill response workflow. Note that soap and water are preferred for decontamination over organic solvents, which might spread the residue.[1][2][3]

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 24814890, 4-(2-Chloropyridin-4-yl)morpholine. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R.[1][3] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Chloropyridin-4-yl)morpholine
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Reactant of Route 2
4-(2-Chloropyridin-4-yl)morpholine
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